Delcasertib

Catalog No.
S1793391
CAS No.
949100-39-4
M.F
C120H199N45O34S2
M. Wt
2880.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delcasertib

CAS Number

949100-39-4

Product Name

Delcasertib

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C120H199N45O34S2

Molecular Weight

2880.3 g/mol

InChI

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1

InChI Key

XPXZTVWPRKJTAA-PJKOMPQUSA-N

SMILES

Array

Synonyms

KAI-9803;KAI9803;KAI 9803

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N

Delcasertib,a Novel δ-Protein Kinase C Inhibitor,is composed of a selective δ-protein kinase C (δPKC) inhibitor peptide conjugated reversibly to the cell-penetrating peptide via a disulfide bond.

Delcasertib peptide sequence and composition

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Sequence and Structural Composition

Delcasertib's design utilizes a cell-penetrating peptide for intracellular delivery. The table below summarizes its core components.

Component Name Sequence Description
Cargo Peptide [1] CSFNSYELGSL Derived from the δV1-1 portion of PKCδ; responsible for selective inhibition [1].
Carrier Peptide [1] [2] CYGRKKRRQRRR Cell-penetrating peptide (TAT47-57) from HIV-1 transactivator protein for cellular delivery [1] [2].
Linkage [2] Disulfide bond Reversible conjugation between cysteine residues of cargo and carrier peptides [2].

The following diagram illustrates the structural relationship and mechanism of these components:

G This compound This compound Link Reversible Disulfide Bond This compound->Link Carrier Carrier Peptide (CYGRKKRRQRRR) Cargo Cargo Peptide (CSFNSYELGSL) Target Inhibits δPKC Translocation Cargo->Target Delivers Link->Carrier Link->Cargo

Structural composition of this compound showing the cargo and carrier peptides linked by a disulfide bond.

Mechanism of Action and Experimental Data

This compound inhibits the δ-PKC isozyme to prevent reperfusion injury. Key quantitative data from preclinical studies are summarized below.

Parameter Experimental Data Context / Model
Molecular Weight [2] [3] 2880.28 g/mol C120H199N45O34S2
CAS Registry No. [2] [3] [4] 949100-39-4 -
Heart Tissue Uptake [2] 1.21 μg eq/g tissue Measured in rats after single IV bolus (1 mg/kg) [2].
Systemic Half-Life [5] 1.58 - 2.5 minutes Rapid clearance from systemic circulation in rats [5].

The mechanism by which this compound exerts its effect during reperfusion injury is outlined below:

G Ischemia Myocardial Ischemia Reperfusion Reperfusion Ischemia->Reperfusion PKCAct δPKC Activation & Translocation Reperfusion->PKCAct Injury Reperfusion Injury (Cell Necrosis/Apoptosis) PKCAct->Injury Inhibitor This compound Intervention Inhibitor->PKCAct Inhibits Protection Cardioprotection (Reduced Infarct Size) Inhibitor->Protection

Mechanism of this compound inhibiting δPKC activation and translocation to prevent reperfusion injury.

Clinical Development Status

This compound was investigated as an adjunct therapy to prevent myocardial tissue death in patients undergoing revascularization after an acute myocardial infarction [1] [5].

  • Clinical Trials: A Phase 1/II trial (NCT00093197) and a Phase 2b trial (NCT00785954) were completed [1]. The Phase 2b trial (PROTECTION AMI) evaluated intracoronary this compound for acute ST-segment elevation myocardial infarction but failed to significantly reduce cardiac tissue damage [1] [5].
  • Current Status: The search results indicate that there has been no further clinical development of this compound [1]. Its highest development phase was Phase 2 [4].

Conclusion

This compound represents a rationally designed peptide therapeutic approach for targeted intracellular inhibition. Its structure combines a specific δ-PKC inhibitor cargo with a TAT protein-derived cell-penetrating carrier. While it showed promise in preclinical models for preventing reperfusion injury, clinical development was discontinued after Phase 2 trials did not demonstrate significant efficacy [1].

References

The Role of PKC-δ in Myocardial Infarction

Author: Smolecule Technical Support Team. Date: February 2026

PKC-δ is a member of the novel PKC family of serine/threonine kinases. Its activation during myocardial ischemia and reperfusion (I/R) injury is generally associated with detrimental effects [1] [2]. The table below summarizes its core pathological mechanisms:

Mechanism Pathological Effect in MI/I/R Injury Outcome
Promotion of Cell Death Activated PKC-δ translocates to mitochondria, promoting the release of pro-apoptotic factors and inducing cardiomyocyte apoptosis and necrosis [1] [2]. Increased infarct size; impaired cardiac function.
Regulation of Oxidative Stress Contributes to increased oxidative stress and disrupts redox balance in the heart during I/R [2]. Enhanced cellular damage.
Aggravation of Calcium Overload Can exacerbate intracellular calcium overload, a key driver of cell death during I/R [2]. Disruption of cardiac contractility and energetics.
Induction of Pro-fibrotic Signaling Mediates myocardial fibrosis; its inhibition reduces collagen production and expression of pro-fibrotic markers [1] [3]. Adverse cardiac remodeling and stiffness.
Activation of Pro-inflammatory Pathways In kidney fibrosis models, PKC-δ promotes inflammation via the cGAS-STING pathway; similar mechanisms may operate in the heart [4]. Chronic inflammation leading to tissue damage.

In contrast, its isoform PKC-ε often has opposing, cardioprotective effects, such as protecting mitochondrial function and inhibiting fatal arrhythmias [1] [2]. This highlights the importance of isoform-specific targeting.

Key PKC-δ Inhibitors and Experimental Findings

Several inhibitors have been used in research to elucidate the therapeutic potential of PKC-δ inhibition. The most prominent one, Rottlerin, and other strategies are summarized below:

Inhibitor / Method Mechanism of Action Key Experimental Findings in MI/Fibrosis
Rottlerin A selective pharmacological inhibitor that targets the ATP-binding site of PKC-δ [1] [3]. Potently downregulated type I collagen in dermal fibroblasts; alleviated kidney fibrosis and inflammation in mice; its application is associated with reduced infarct size in cardiac I/R models [3] [4].
δV1-1 A specific inhibitory peptide that targets the unique sequence in the C2 domain of PKC-δ [1]. Shown to be beneficial in rats and mice with vascular restenosis; demonstrated cardioprotective effects in I/R models [1].
siRNA (Gene Silencing) Uses short interfering RNA to specifically knock down PKC-δ expression [3]. Validated that the anti-fibrotic effects of Rottlerin are on-target, as it reproduced the reduction in collagen production [3].

Experimental Protocol: Measuring PKC-δ Activity

To investigate PKC-δ in cellular models, such as murine bone-marrow-derived dendritic cells, a robust multi-approach protocol can be used. The workflow involves cell preparation, stimulation, and activity measurement, which can be adapted for cardiomyocytes or cardiac fibroblasts [5].

Experimental workflow for PKC-δ activity assay.

Key Steps and Considerations:

  • Cell Differentiation & Stimulation: Cells are differentiated and then stimulated with agents like Phorbol-12-myristate-13-acetate (PMA) or Lipopolysaccharide (LPS), which increase membrane-bound Diacylglycerol (DAG), the natural activator of novel PKCs like PKC-δ [5].
  • Membrane Lipid Isolation: A critical step is the optimized isolation of plasma membrane lipids to quantify the levels of DAG, the second messenger that activates PKC-δ [5].
  • Activity Readouts:
    • Western Blot: Detection of phosphorylation at Serine 643 (the autophosphorylation site in the hinge region) is a key indicator of PKC-δ activation [1] [5].
    • Kinase Assay: A direct in vitro assay measures the enzymatic activity of PKC-δ.
    • Immunofluorescence: Used to observe the translocation of PKC-δ from the cytosol to membranes upon activation [5].

Therapeutic Implications and Future Directions

The evidence suggests that PKC-δ inhibition holds significant therapeutic potential. It retards fibrosis, reduces apoptosis and necrosis in I/R injury, and attenuates harmful inflammatory responses [1] [2] [3]. Future work should focus on:

  • Developing more specific and potent inhibitors with high bioavailability and low off-target effects.
  • Optimizing the timing of administration in the context of acute MI, as the role of PKC-δ may differ during ischemia versus reperfusion.
  • Exploring its role in chronic cardiac remodeling post-MI.

References

Delcasertib pharmacokinetics half-life clearance

Author: Smolecule Technical Support Team. Date: February 2026

Available Pharmacokinetic and Experimental Data

While human half-life and clearance data are unavailable, here is a summary of the key quantitative information from preclinical and clinical studies:

Parameter Available Data Context / Model Source
Dosing 50, 150, or 450 mg/h Intravenous infusion over ~2.5 hours in human clinical trial (PROTECTION AMI) [1] [2]
Clinical Outcome (Infarct Size) No significant reduction vs. placebo Primary efficacy endpoint in Phase 3 trial (creatine kinase MB AUC) [1] [2]
In Vivo Model Dose 1 mg/kg Single intravenous administration in a rat model of myocardial infarction [3]
Molecular Weight 2880.28 g/mol Formula: C₁₂₀H₁₉₉N₄₅O₃₄S₂ [3]
CAS Number 949100-39-4 The free form of the compound is noted to be prone to instability. [3]

Experimental Protocol from Preclinical Research

  • Animal Model: Six-week-old male Crl:CD(SD) rats.
  • Dosage: 1 mg/kg of delcasertib.
  • Administration: Single dose via injection into the femoral vein.
  • Result & Implication: The study concluded that the reversible conjugation of this compound to a cell-penetrating TAT peptide facilitated its distribution to target tissues, including the heart, liver, and kidney. This provides insight into the drug's design for targeted delivery but does not quantify its clearance or half-life.

Mechanism of Action and Signaling Pathway

G Myocardial_Ischemia Myocardial_Ischemia Reperfusion Reperfusion Myocardial_Ischemia->Reperfusion deltaPKC_Activation deltaPKC_Activation Reperfusion->deltaPKC_Activation  Triggers Mitochondrial_Dysfunction Mitochondrial_Dysfunction deltaPKC_Activation->Mitochondrial_Dysfunction  Induces Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death  Leads to This compound This compound This compound->deltaPKC_Activation  Inhibits

Despite the mechanistic rationale, the PROTECTION AMI trial concluded that selective inhibition of δPKC with this compound did not reduce biomarkers of myocardial injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute ST-segment elevation myocardial infarction (STEMI) [1] [2].

References

Delcasertib BMS-875944 investigational drug

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Delcasertib is a potent and selective δ-protein kinase C (δ-PKC) inhibitor investigated as an adjunct therapy to reduce reperfusion injury in patients undergoing primary percutaneous coronary intervention (PCI) for acute myocardial infarction [1] [2].

  • Cargo Peptide: The sequence CSFNSYELGSL, derived from the δV1-1 portion of δ-PKC, is responsible for the selective inhibitory activity.
  • Carrier Peptide: The sequence CYGRKKRRQRRR, derived from the HIV-1 TAT protein, acts as a cell-penetrating delivery system.

These components are conjugated via a disulfide bond, facilitating efficient cellular uptake and release of the active cargo inside target cells like cardiac myocytes and endothelial cells [4].

Mechanism of Action: During a heart attack, blood flow restoration (reperfusion) can paradoxically cause additional damage to heart tissue. δ-PKC activation is a key mediator of this reperfusion injury, promoting cell death (apoptosis and necrosis). This compound inhibits the translocation of δ-PKC, disrupting its pro-death signaling and protecting mitochondria, thereby reducing infarct size and improving cardiac function in preclinical models [1].

The diagram below illustrates the mechanism of this compound in mitigating myocardial reperfusion injury.

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion PKCd_Activation PKCd_Activation Reperfusion->PKCd_Activation Cell_Death Cell_Death PKCd_Activation->Cell_Death Promotes PKCd_Inhibition PKCd_Inhibition PKCd_Activation->PKCd_Inhibition Blocked by This compound This compound This compound->PKCd_Inhibition Inhibits Cardio_Protection Cardio_Protection PKCd_Inhibition->Cardio_Protection Leads to

Mechanism of this compound in Ischemia-Reperfusion Injury

Clinical Development and Trial Data

This compound reached Phase 2 clinical trials but its development was halted after it failed to demonstrate efficacy in a large, controlled study [1] [2].

The key study was the PROTECTION AMI Randomized Controlled Trial [2]. This was a multicenter, double-blind trial that enrolled patients presenting within 6 hours of an ST-segment elevation myocardial infarction (STEMI), primarily anterior MI.

Trial Parameter Details
ClinicalTrials.gov ID NCT00785954 [2]
Phase 2b [2]
Patient Population Anterior STEMI (n=1,010); Inferior STEMI (exploratory, n≤166) [2]
Treatment Regimen Intravenous infusion initiated before PCI and continued for approximately 2.5 hours [2]
Doses Investigated Placebo, this compound 50 mg/h, 150 mg/h, and 450 mg/h [2]
Primary Endpoint Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [2]
Trial Outcome Result
Primary Endpoint No significant difference in infarct size between any this compound dose group and the placebo group [2].
Secondary Endpoints No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [2].
Conclusion Selective δ-PKC inhibition with this compound did not reduce biomarkers of myocardial injury in contemporary PCI practice [2].

Experimental Protocols and Preclinical Data

For research purposes, detailed experimental data from preclinical studies is available. The following table summarizes a key pharmacokinetic and tissue distribution study in rats [4].

Study Aspect Protocol Details
Animal Model Six-week-old male Crl:CD(SD) rats [4]
Dosage 1 mg/kg [4]
Administration Single intravenous bolus via the femoral vein [4]
Tissue Analysis Measured using ¹⁴C-labeled or ¹²⁵I-labeled this compound [4]
Key Findings Rapid delivery to tissues (heart: 1.21 μg eq/g tissue); quick clearance from systemic circulation; uptake mediated by TAT carrier; effective delivery into cardiac myocytes and endothelial cells within 1 minute [4].

Research Applications and Context

Despite the clinical trial setback, this compound remains a valuable tool compound for basic research. Its highly selective mechanism makes it useful for:

  • Studying δ-PKC Pathways: Investigating the specific role of the δ isoform of PKC in various cellular processes, particularly in models of ischemia-reperfusion injury in the heart and other organs.
  • Developing Peptide Therapeutics: Serving as a prototype for designing cell-penetrating peptide-drug conjugates.
  • Exploring Heart Failure Mechanisms: Research into calcium handling and myocardial protection remains a high priority, as noted in recent scientific reviews [5].

References

Delcasertib in vitro cardiomyocyte internalization assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Delcasertib and Its Cellular Target

Unlike larger biologics, this compound is a small molecule peptide, which influences how it enters cells. The table below summarizes its key characteristics based on clinical trial documentation and related scientific literature.

Attribute Description
Molecular Type Small, cell-permeating peptide [4] [5].
Primary Target Delta-protein kinase C (δ-PKC) [1] [3].
Mechanism of Action Selective inhibition of δ-PKC activity. In the context of ischemia, δ-PKC activation is associated with mitochondrial dysfunction and cell death (necrosis) [3].
Clinical Route of Administration Intravenous infusion [1] [4].
Development Status Clinical development discontinued after the phase IIb PROTECTION AMI trial showed no efficacy in reducing infarct size [1] [4].

The following diagram illustrates the intended signaling pathway targeted by this compound and the point of its intervention:

G IschemiaReperfusion Ischemia/Reperfusion Stress deltaPKCAct δ-PKC Activation IschemiaReperfusion->deltaPKCAct MitochondrialDysfunction Mitochondrial Dysfunction deltaPKCAct->MitochondrialDysfunction Cardioprotection Cardioprotective Effect (Theoretical) MyocardialDamage Myocardial Damage/Necrosis MitochondrialDysfunction->MyocardialDamage This compound This compound Intervention This compound->deltaPKCAct Inhibits

Proposed Framework for an Internalization Assay

Since this compound is a cell-penetrating peptide, confirming its entry into cardiomyocytes is a logical step in preclinical research. Below is a suggested protocol framework, inferred from general principles of studying intracellular peptides and the biological context of this compound.

Objective

To visualize and quantify the internalization of this compound into cultured cardiomyocytes and confirm its functional engagement with the δ-PKC target.

Key Materials
  • Cells: Immortalized cardiomyocyte cell line (e.g., H9c2 rat cardiomyoblasts) or primary adult cardiomyocytes isolated from rodents.
  • Test Agent: Synthetic this compound peptide. For visualization, it must be conjugated to a fluorescent tag (e.g., FITC or TAMRA).
  • Key Reagents:
    • Culture medium and serum.
    • Phosphate-buffered saline (PBS).
    • Fixative (e.g., 4% paraformaldehyde).
    • Cell membrane stain (e.g., WGA-Alexa Fluor 647).
    • Nuclear counterstain (e.g., DAPI).
    • Mounting medium for microscopy.
    • δ-PKC activity assay kit.
Workflow Diagram

The experimental workflow for the internalization and functional assay can be summarized as follows:

G CellPrep 1. Cardiomyocyte Preparation (Seed and culture cells) Treatment 2. Treatment Application (Add fluorescent this compound) CellPrep->Treatment Incubation 3. Incubation (Vary time & concentration) Treatment->Incubation WashFix 4. Wash & Fix (Remove extracellular peptide) Incubation->WashFix Imaging 5. Imaging & Analysis (Confocal microscopy, quantification) WashFix->Imaging FuncAssay 6. Functional Assay (Measure δ-PKC activity) Imaging->FuncAssay

Detailed Experimental Procedure
  • Cell Culture and Plating:

    • Maintain cardiomyocytes in an appropriate growth medium.
    • Plate cells onto glass-bottom culture dishes or multi-well plates suitable for high-resolution microscopy 24-48 hours before the experiment to achieve 60-80% confluence.
  • Treatment and Internalization:

    • Prepare a working solution of fluorescently labeled this compound in serum-free or low-serum buffer.
    • Experimental Groups:
      • Test Group: Cells treated with labeled this compound.
      • Control Groups: Essential controls include cells treated with the fluorescent label alone, and untreated cells to assess autofluorescence.
    • Replace the culture medium with the treatment solution.
    • Incubate cells for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. A time-course and dose-response (e.g., 1-100 µM) experiment is recommended to characterize uptake kinetics.
  • Washing and Fixation:

    • After incubation, carefully remove the treatment solution.
    • Rinse cells thoroughly with PBS (3x for 5 minutes each) to remove any peptide not internalized by the cells.
    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Wash again with PBS to remove the fixative.
  • Staining and Imaging (Confocal Microscopy):

    • To confirm intracellular localization, stain cell membranes with a dye like Wheat Germ Agglutinin (WGA) conjugated to a far-red fluorophore (e.g., Alexa Fluor 647) for 10 minutes.
    • Counterstain nuclei with DAPI.
    • After final washes, add an anti-fade mounting medium.
    • Image using a confocal laser scanning microscope. Acquire Z-stack images to distinguish membrane-bound from truly internalized fluorescence.
  • Functional Assay (δ-PKC Activity):

    • In a parallel experiment, treat cells with unlabeled this compound under the same conditions.
    • Use a commercial δ-PKC activity assay to measure the kinase activity in cell lysates. This typically involves immunoprecipitation of δ-PKC and a kinase reaction with a specific substrate.
    • Compare activity levels between this compound-treated and control cells to confirm target engagement.
Data Analysis and Quantification
  • Internalization Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity (MFI) inside the cell boundaries (excluding the nucleus). Normalize the MFI of treated cells to control groups.
  • Colocalization Analysis: Perform a Pearson's correlation coefficient or Mander's overlap coefficient analysis to determine if the this compound signal colocalizes with specific organelles, which could be investigated after staining for mitochondria.
  • Statistical Analysis: Perform experiments in at least triplicate. Present data as mean ± standard deviation and use appropriate tests (e.g., Student's t-test, ANOVA) to determine statistical significance (p < 0.05).

Important Considerations for Your Research

  • Tagging Impact: Be aware that conjugating a fluorescent tag to this compound could potentially alter its physicochemical properties and cell-penetrating efficiency. This must be empirically tested.
  • Specificity of Effect: The failure of the PROTECTION AMI trial [1] [4] highlights that successful cellular internalization and target inhibition in a simple system do not guarantee efficacy in the complex, pathological environment of a human heart attack.

References

Delcasertib animal model ischemia-reperfusion injury

Author: Smolecule Technical Support Team. Date: February 2026

Available Quantitative Data on Delcasertib

The table below summarizes the key findings from the primary human clinical trial, the PROTECTION AMI study.

Trial Name Phase Animal Model Insight Clinical Dosing Primary Endpoint (Infarct Size) Key Clinical Outcomes
PROTECTION AMI [1] Phase II Pre-clinical animal models showed this compound reduced infarct size during ischemia/reperfusion [1]. IV infusion (50, 150, or 450 mg/h) initiated before PCI and continued for ~2.5 hours [1]. No significant reduction vs. placebo (median CK-MB AUC: 4419-5253 ng·h/mL vs. placebo 5156 ng·h/mL) [1]. No improvement in ECG ST-segment recovery, 3-month LVEF, or clinical event rates (death, heart failure, serious arrhythmias) [1].

Proposed Mechanisms of Action in Ischemia/Reperfusion Injury

While the search results do not detail this compound's specific mechanism in animal models, they describe the general role of its target, delta-Protein Kinase C (δ-PKC), in Myocardial Ischemia/Reperfusion Injury (MIRI). The diagram below illustrates this complex pathophysiology.

MIRI_Mechanism Key MIRI Pathways and Delta-PKC Role cluster_IR Ischemia/Reperfusion Injury cluster_triggers Molecular Triggers cluster_death Cell Death Pathways Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion MIRI MIRI Reperfusion->MIRI ROS Oxidative Stress (ROS/RNS) Delta_PKC δ-PKC Activation ROS->Delta_PKC Ca_Overload Calcium Overload Ca_Overload->Delta_PKC pH_Recovery pH Normalization pH_Recovery->Delta_PKC mPTP mPTP Opening Delta_PKC->mPTP mPTP->Mitochondrial_Dysfunction Necrosis Necrosis Necrosis->Final_Infarct_Size Apoptosis Apoptosis Apoptosis->Final_Infarct_Size Mitochondrial_Dysfunction->Necrosis Mitochondrial_Dysfunction->Apoptosis

The diagram shows that δ-PKC is activated by key MIRI triggers like calcium overload and oxidative stress from reactive oxygen species (ROS) [2] [3]. Activation of δ-PKC is a known promoter of the mitochondrial permeability transition pore (mPTP) opening [3]. The opening of the mPTP is a decisive event in committing the cell to death, leading to necrosis, apoptosis, and increased infarct size [2].

As a selective δ-PKC inhibitor, this compound was designed to block this specific step in the pathway, thereby preventing mPTP opening and reducing cell death following reperfusion [1].

References

Delcasertib selective δ-PKC inhibition experimental use

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Application Notes

  • Mechanism of Action: The compound is composed of a selective δ-PKC inhibitor peptide (the 'cargo peptide') derived from the δV1-1 portion of δ-PKC. This cargo is conjugated reversibly via a disulfide bond to a cell-penetrating peptide, which is an 11-amino acid, arginine-rich sequence from the HIV type 1 transactivator protein (TAT47–57, the 'carrier peptide') [1]. This design facilitates cellular uptake and intracellular release of the active inhibitor.
  • Biological Rationale: Activation of δ-PKC plays a pro-inflammatory and pro-death regulatory role in myocardial ischemia/reperfusion injury (MIRI) [2]. During MIRI, reactive oxygen species (ROS) and calcium overload trigger pathways leading to cardiomyocyte death [3]. Inhibition of δ-PKC was hypothesized to interrupt these damaging signals, thereby reducing infarct size [4] [2].
  • Formulation Note: The free form of Delcasertib is prone to instability. For experimental use, it is advisable to consider the stable salt form (this compound hydrochloride), which retains the same biological activity [1].

Summary of Clinical Trial Data and Protocol

The most comprehensive human experiment with this compound was the PROTECTION AMI Randomized Controlled Trial [4] [5] [6]. This study serves as the primary source for a detailed clinical-grade protocol.

TABLE 1: PROTECTION AMI Trial Design and Key Parameters

Parameter Specification
Trial Identifier NCT00785954 [4]
Design Multicentre, double-blind, placebo-controlled [4]
Patient Population Anterior STEMI (primary cohort, n=1010) or inferior STEMI (exploratory, n≤166) presenting within 6 hours [4]
Intervention Intravenous infusion of Placebo or this compound at 50, 150, or 450 mg/h [4]
Infusion Protocol Initiated prior to primary PCI and continued for approximately 2.5 hours [4]
Primary Endpoint Infarct size measured by CK-MB area under the curve (AUC) [4]
Key Secondary Endpoints Other infarct size measures, ECG ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias) [4]

TABLE 2: PROTECTION AMI Trial Outcomes

Treatment Group Primary Endpoint: CK-MB AUC (median, ng·h/mL) Conclusion on Efficacy
Placebo 5,156 No significant difference in the primary or secondary efficacy endpoints was observed between any this compound dose group and the placebo group [4].
This compound 50 mg/h 5,043
This compound 150 mg/h 4,419
This compound 450 mg/h 5,253

Preclinical Experimental Protocols

In Vivo Administration in Animal Models

Protocols derived from animal studies provide guidance for basic research applications.

  • Animal Model: Acute myocardial infarction induced by ischemia-reperfusion in rats (e.g., six-week-old male Crl:CD(SD) rats) [1].
  • Dosing and Administration: A single dose of 1 mg/kg this compound administered via the femoral vein [1].
  • Key Findings: In this model, administration of this compound at the end of the ischemia period reduced subsequent cardiac damage caused by reperfusion [1]. The conjugation to the TAT47-57 carrier peptide was shown to facilitate distribution to critical tissues including the heart, liver, and kidney [1].
In Vitro Reconstitution and Handling
  • Stock Solution Preparation:

    • Solvent: Use DMSO (Hyroscopic, use newly opened DMSO).
    • Solubility: ≥ 100 mg/mL (34.72 mM).
    • Storage: Aliquot and store at -80°C for 6 months or -20°C for 1 month in sealed containers away from moisture to prevent inactivation from repeated freeze-thaw cycles.
  • Preparation of Working Solution for In Vivo Animal Studies:

    • Protocol 1 (Recommended): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Steps: Add 100 μL of DMSO stock solution (76.9 mg/mL) to 400 μL PEG300 and mix. Add 50 μL Tween-80 and mix. Add 450 μL Saline (0.9% NaCl in ddH₂O) to a final volume of 1 mL. This yields a clear solution of ≥ 7.69 mg/mL.

Signaling Pathway and Experimental Workflow

The diagram below outlines the proposed mechanism of this compound and the workflow for its experimental application in the context of myocardial ischemia-reperfusion injury.

G IschemiaReperfusion Ischemia/Reperfusion Event ROS Oxidative Stress (ROS) IschemiaReperfusion->ROS CalciumOverload Calcium Overload IschemiaReperfusion->CalciumOverload deltaPKCActivation δ-PKC Activation ROS->deltaPKCActivation CalciumOverload->deltaPKCActivation mPTPopening Mitochondrial Permeability Transition Pore (mPTP) Opening deltaPKCActivation->mPTPopening CellDeath Cardiomyocyte Death (Apoptosis/Necrosis) mPTPopening->CellDeath InfarctSize Increased Infarct Size CellDeath->InfarctSize This compound This compound Intervention (δ-PKC Inhibitor) This compound->deltaPKCActivation Inhibits

Critical Insights for Researchers

  • Clinical Translation Gap: Despite strong preclinical evidence and a sound mechanistic rationale, this compound failed to show a benefit in a large, well-conducted Phase 3 trial [4]. This highlights the significant challenge of translating cardioprotective therapies from animal models to humans, where comorbidities, concomitant medications, and standardized clinical care may influence outcomes.
  • Target Engagement vs. Efficacy: The case of this compound suggests that successful inhibition of the δ-PKC target (target engagement) may not be sufficient to meaningfully alter the complex pathology of MIRI in patients, especially when treatment is administered at the time of reperfusion.
  • Future Directions: Research into δ-PKC inhibition may find more success in other cardiovascular conditions where its role is prominent, such as in the progression of cardiac hypertrophy, heart failure, or atherosclerosis [2]. Alternative dosing regimens or patient populations might also be considered.

References

Application Note: Delcasertib as a Potential Adjunct to Primary PCI

Author: Smolecule Technical Support Team. Date: February 2026

Purpose: This document summarizes the scientific rationale, clinical trial evidence, and experimental protocols for the investigation of delcasertib, a selective delta-protein kinase C (delta-PKC) inhibitor, as an adjunct therapy to primary PCI for acute ST-segment elevation myocardial infarction (STEMI).

Executive Summary: Despite a strong scientific rationale from pre-clinical models, the large, pivotal PROTECTION AMI randomized controlled trial concluded that selective inhibition of delta-PKC with an intravenous infusion of this compound during primary PCI did not reduce biomarkers of myocardial injury in patients treated according to the contemporary standard of care [1] [2] [3]. No differences in key clinical endpoints were observed.

Scientific Rationale and Biological Pathway

The investigation of this compound was based on the role of delta-PKC in ischemia/reperfusion injury. The signaling pathway targeted by this compound can be summarized as follows:

G MyocardialIschemia Myocardial Ischemia/Reperfusion DeltaPKCActivation delta-PKC Activation MyocardialIschemia->DeltaPKCActivation MitochondrialDysfunction Mitochondrial Dysfunction DeltaPKCActivation->MitochondrialDysfunction NecrosisApoptosis Cardiomyocyte Necrosis/Apoptosis MitochondrialDysfunction->NecrosisApoptosis InfarctSize Increased Infarct Size NecrosisApoptosis->InfarctSize This compound This compound Infusion Inhibition Inhibition of delta-PKC This compound->Inhibition Selective Inhibition->DeltaPKCActivation

Activation of the novel PKC isoform delta-PKC during reperfusion mediates damage primarily by promoting mitochondrial dysfunction, which inhibits ATP regeneration and induces cardiomyocyte necrosis [4]. This compound, a selective ATP-competitive inhibitor of delta-PKC, was designed to interrupt this pathway at the point of kinase activation, thereby reducing infarct size [1] [4].

PROTECTION AMI Trial Summary and Outcomes

The PROTECTION AMI trial was a multicenter, double-blind study that represents the most comprehensive clinical investigation of this compound. The key design elements and results are summarized below.

Table 1: PROTECTION AMI Trial Design and Key Outcomes [1] [2] [3]

Trial Aspect Details
Patient Population Anterior STEMI patients presenting within 6 hours of symptom onset (Primary cohort, n=1,010)
Intervention IV this compound (50, 150, or 450 mg/h) or placebo, initiated pre-PCI and continued for ~2.5 hours
Primary Endpoint Infarct size measured by CK-MB area under the curve (AUC)
Key Secondary Endpoints Infarct size by other biomarkers, ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias)
Primary Outcome No significant difference in median CK-MB AUC between any this compound dose group and placebo.
Secondary Outcomes No treatment-related differences in any secondary endpoint, including clinical events at 3 months.
Conclusion This compound did not reduce biomarkers of myocardial injury.

Detailed Experimental Protocol

The following methodology is based on the published PROTECTION AMI trial protocol, which can serve as a reference for future study design.

1. Study Design

  • Type: Multicenter, randomized, double-blind, placebo-controlled trial.
  • Objective: To evaluate the efficacy and safety of this compound as an adjunct to primary PCI in anterior STEMI patients.

2. Patient Population

  • Inclusion Criteria: Patients ≥18 years with STEMI presenting within 6 hours of symptom onset, scheduled for primary PCI, with ST-elevation in the anterior territory.
  • Exclusion Criteria: Typical exclusions for cardiac trials, such as cardiogenic shock, prior Q-wave MI, and contraindications to study medications.

3. Randomization and Dosing

  • Randomization: Patients are randomized 1:1:1:1 to one of four groups.
  • Treatment Groups:
    • Placebo (IV infusion)
    • This compound 50 mg/h
    • This compound 150 mg/h
    • This compound 450 mg/h
  • Administration: The study drug infusion is initiated immediately before PCI and continued for approximately 2.5 hours.

4. Efficacy Assessments

  • Primary Endpoint: Infarct size quantified by the area under the curve for creatine kinase MB fraction (CK-MB).
  • Secondary Endpoints:
    • Infarct size measured by cardiac troponin I.
    • ST-segment recovery (AUC and time to stable recovery).
    • Left ventricular ejection fraction (LVEF) assessed by echocardiography or MRI at 3 months.
    • Composite clinical endpoint of death, heart failure, or serious ventricular arrhythmias.

5. Statistical Analysis

  • Sample Size: Determined to provide adequate power to detect a clinically relevant reduction in the primary endpoint.
  • Analysis Sets: Both Intent-to-Treat (ITT) and Per-Protocol populations are analyzed.

Insights for Future Research

The failure of this compound in a large Phase 3 trial after promising pre-clinical and pilot study results highlights the challenges in translating ischemia/reperfusion therapeutics. Potential reasons and future considerations include:

  • Narrow Therapeutic Window: The intervention may need to be administered prior to the onset of ischemia or much earlier in the reperfusion process to be effective.
  • Robust Standard of Care: The contemporary PCI procedure, including the use of advanced stents and pharmacotherapy, may have already minimized the reversible component of injury that such adjuncts can target [1] [5].
  • Alternative Targets: Research continues into other promising targets and modalities for reducing infarct size, such as PKC-ε activation (which appears to be cardioprotective) and postconditioning strategies [4].

References

Delcasertib storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Storage Specifications

Property Delcasertib (Free Form) This compound Hydrochloride (Salt Form)
Synonyms KAI-9803, BMS-875944 [1] [4] KAI-9803 hydrochloride, BMS-875944 hydrochloride [2] [3]
CAS Number 949100-39-4 [1] N/A (provided as a hydrochloride salt) [2]
Molecular Formula C₁₂₀H₁₉₉N₄₅O₃₄S₂ [1] C₁₂₀H₂₀₀ClN₄₅O₃₄S₂ [2] [3]
Molecular Weight 2880.28 g/mol [1] 2916.74 g/mol [2] [3]
Appearance Solid; White to off-white [1] Solid; White to off-white [2]
Form Stability Prone to instability (free form) [1] Recommended stable salt form [1] [2]
Primary Storage Sealed storage, away from moisture [1] Sealed storage, away from moisture and light [2]
Long-Term Storage Powder: -80°C for 2 years; -20°C for 1 year [1] Powder: -80°C for 2 years; -20°C for 1 year [2]
In-Solvent Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1] -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [2]

Handling and Solubility Protocols

For the hydrochloride salt form, the recommended solvent and preparation methods are as follows [2] [3]:

Solvent System PBS (Phosphate Buffered Saline)
Solubility ~50 mg/mL (17.14 mM) in PBS [2] [3]
Preparation Instructions Dissolve in PBS to the desired concentration. The solution should be prepared with sonication to aid dissolution, resulting in a clear solution [2] [3].
Stock Solution Storage For in vitro use, freshly prepared aqueous solutions are recommended. If stock solutions are prepared, they should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [2].

Experimental Application In Vivo

Parameter Specification
Animal Model Six-week-old male Crl:CD(SD) rats [1] [2] [3]
Dosage 1 mg/kg (for pharmacokinetic analysis) [1] [2] [3]
Route of Administration Intravenous injection via the femoral vein [1] [2] [3]
Experimental Outcome The compound, facilitated by its TAT carrier peptide, was effectively distributed to tissues including the liver, kidney, and heart [1] [2] [3].

Important Research-Use Information

  • Clinical Status: this compound reached Phase II clinical trials for acute anterior ST-segment elevation myocardial infarction (STEMI). However, the PROTECTION AMI trial concluded that this compound did not reduce biomarkers of myocardial injury compared to a placebo when administered as an adjunct to primary percutaneous coronary intervention (PCI). Its clinical development for this indication appears to have been halted [5].
  • Use Restriction: It is critical to note that this compound is designated "For research use only. We do not sell to patients." [1] [2] [3].

Mechanism of Action and Context

The following diagram illustrates the intended mechanism of action of this compound and the context of its investigation.

G AMI Acute Myocardial Infarction (AMI) Ischemia Ischemia AMI->Ischemia Reperfusion Reperfusion Injury Ischemia->Reperfusion deltaPKC δ-Protein Kinase C (δPKC) Activation Reperfusion->deltaPKC CellDeath Cellular Damage / Death deltaPKC->CellDeath This compound This compound (KAI-9803) Inhibits Inhibits This compound->Inhibits Inhibits->deltaPKC

Essential Practical Notes for Researchers

  • Prioritize the Salt Form: For all new experiments, the This compound hydrochloride form should be used due to its better stability profile compared to the unstable free form [1] [2].
  • Prevent Moisture and Decomposition: The powder must be stored sealed and protected from moisture. For the hydrochloride salt, protection from light is also recommended [2].
  • Prepare Solutions Freshly: For in vivo studies, prepare solutions promptly before use. If stock solutions are essential, store them at the recommended low temperatures in single-use aliquots [2].
  • Acknowledge Clinical Status: Future research directions involving this compound should consider the negative outcome of the PROTECTION AMI clinical trial [5].

References

Delcasertib in vivo rat model femoral vein administration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Biological Characterization of Delcasertib

Property Description
Synonyms KAI-9803; BMS-875944
Biological Target δ-protein kinase C (δPKC) [1]
Relevant In Vivo Model Crl:CD(SD) rats (6-week-old male) [1]
Reported Intravenous Dosage 1 mg/kg (for PK analysis) [1]
Molecular Weight 2880.28 g/mol [1]
CAS Number 949100-39-4 [1]
Formulation Note The free form is prone to instability; the stable hydrochloride salt form is recommended [1]

In Vivo Protocol (Femoral Vein Administration)

While a full detailed protocol is not provided in the search results, the following information can be used as a foundational reference.

  • Animal Model: The method has been used in six-week-old male Crl:CD(SD) rats [1].
  • Route of Administration: Femoral vein injection [1].
  • Dosage: A dose of 1 mg/kg has been reported for pharmacokinetic analysis [1].
  • Key Findings: Studies indicate that administration at the end of an ischemic event reduced cardiac damage caused by ischemia-reperfusion in a rat model of acute myocardial infarction. The distribution to tissues like the liver, kidney, and heart is facilitated by its reversible conjugation to a cell-penetrating peptide (TAT47-57) [1].

Important Experimental Considerations

  • Compound Instability: Please note that the free form of this compound is prone to instability. It is advisable to use the stable salt form (e.g., this compound hydrochloride), which retains the same biological activity [1].
  • Clinical Context: Despite promising pre-clinical results in animal models, a large clinical trial (PROTECTION AMI) concluded that intravenous this compound during angioplasty for heart attack patients did not reduce biomarkers of myocardial injury compared to placebo [2]. This is a critical point for framing the translational relevance of future research.

Suggested Protocol Outline and Workflow

The following diagram outlines a logical workflow for establishing an in vivo efficacy study based on the gathered information.

G Start Start: Study Design A Acquire stable salt form (this compound HCl) Start->A B Prepare dosing solution (Sterile filtration recommended) A->B C Anesthetize and prepare 6-week-old male SD rats B->C D Perform femoral vein administration (1 mg/kg) C->D E Induce ischemia/reperfusion in AMI model D->E F Administer compound at end of ischemia E->F G Collect tissue samples (Heart, Liver, Kidney, Plasma) F->G H Analyze PK parameters & infarct size G->H

References

Delcasertib and PKC Inhibitors in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Delcasertib is an inhibitor of Protein Kinase C (PKC), specifically the delta isoform (δ-PKC) [1]. PKC is a family of enzymes that play a key role in intracellular signal transduction, regulating cell proliferation, differentiation, and survival [1].

The table below summarizes the available information on this compound and other related PKC inhibitors that have been tested in clinical trials.

Inhibitor Name PKC Isoform Target Therapeutic Context Reported Outcome in Clinical Trials
This compound δ-PKC (delta) Myocardial Ischemia/Reperfusion Injury (MIRI) Tested, but no significant clinical benefits reported for PKC inhibitors in this context [1] [2].
Sotrastaurin Pan-PKC (conventional & novel) Various (e.g., autoimmune diseases) Not specified in detail, but part of clinical trials for PKC-associated diseases [1].
Enzastaurin PKCβ Cancer Clinical trials showed no significant clinical benefits [1].
Midostaurin Multiple kinases Cancer (e.g., acute myeloid leukemia) Broadly used in clinical trials [1].
UCN-01 Conventional PKC (higher affinity) Cancer Extensively tested in clinical trials [1].

The search results indicate that, despite preclinical promise, clinical trials of PKC inhibitors like this compound for conditions such as myocardial ischemia/reperfusion injury have largely shown no significant clinical benefits [1] [2]. One editorial notes that this compound is among the many pharmacologic strategies that have not yet achieved a sufficient level of evidence to be recommended in clinical guidelines [2].

Visualizing the Role of δ-PKC Inhibition in Ischemia/Reperfusion Injury

The following diagram illustrates the proposed mechanism by which a δ-PKC inhibitor like this compound would act in the context of myocardial ischemia/reperfusion injury, based on general pathophysiological pathways.

G cluster_patho Ischemia/Reperfusion Pathology Ischemia Ischemia CellularStress Cellular Stress (Calcium Overload, ROS) Ischemia->CellularStress Reperfusion Reperfusion Reperfusion->CellularStress deltaPKCActivation δ-PKC Activation CellularStress->deltaPKCActivation CellDeathSignaling Activation of Cell Death Pathways (Apoptosis, Necroptosis) deltaPKCActivation->CellDeathSignaling MyocardialInjury Myocardial Injury (Infarct Extension) CellDeathSignaling->MyocardialInjury Intervention This compound Intervention PKCInhibition δ-PKC Inhibition Intervention->PKCInhibition PKCInhibition->CellDeathSignaling Inhibits InjuryReduction Reduced Myocardial Injury (Theorized Outcome) PKCInhibition->InjuryReduction

Diagram Title: Proposed δ-PKC Inhibition in Reperfusion Injury

This pathway shows how this compound is theorized to interrupt a key signaling step that leads to cell death following restored blood flow to heart tissue.

References

Troubleshooting Guide: Delcasertib Clinical Trial Failure

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core problems and the associated lessons learned for future research and development.

Problem Area Key Issue Identified Implications for Experimental Design
Patient Population & Selection [1] [2] The trial included a broad population of anterior STEMI patients. Overall outcomes in STEMI have steadily improved, making it harder to show a statistical benefit from a new adjunctive therapy. Future studies should enrich the study population with patients having the largest area of myocardium at risk (e.g., anterior MI with confirmed pre-PCI TIMI 0/1 flow) to maximize the chance of detecting a treatment effect.
Timing & Route of Administration [2] [3] The switch from intracoronary (in the Phase 1/2a DELTA MI trial) to intravenous infusion (in Phase 2b PROTECTION AMI) for convenience may have impacted drug delivery to the ischemic tissue at the critical moment of reperfusion. The intracoronary route, delivering the drug directly to the ischemic zone just before balloon deflation, may be more effective for therapies targeting reperfusion injury directly.
Translation from Model to Clinic [2] [3] Animal models use controlled ischemia times and healthy subjects. Human patients have variable ischemic times, pre-existing conditions, and often achieve spontaneous reperfusion before PCI, altering the injury mechanism. Preclinical models must account for clinical heterogeneity. Dosing and timing in animals may not directly translate to the more complex and variable human clinical scenario.

Frequently Asked Questions (FAQs)

Q1: What was the primary efficacy outcome of the PROTECTION AMI trial, and what were the results?

The primary efficacy endpoint was infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB) [1] [4].

The results showed no statistically significant difference in infarct size between any of the delcasertib dose groups (50, 150, or 450 mg/h) and the placebo group. The median CK-MB AUC values were similar across all groups [1] [3].

Q2: Were there any patient subgroups that showed a potential signal of biological activity?

Yes, a prospectively defined subgroup analysis of patients with anterior STEMI and completely occluded arteries (TIMI flow grade 0/1) on initial angiography showed a non-significant, downward trend in CK-MB AUC with this compound treatment [1] [2] [3]. This suggests that the drug might have had some effect in patients with the most severe, ongoing ischemia at the time of treatment initiation.

Q3: What were the proposed mechanisms of action for this compound based on preclinical studies?
  • Reduce infarct size by about 70% in animal models.
  • Reduce both necrosis and apoptosis.
  • Preserve mitochondrial structure and function.
  • Improve coronary microvascular flow and accelerate ATP regeneration.
Q4: How does the failure of this compound fit into the broader context of therapies for reperfusion injury?

The failure of this compound is part of a long history of therapies that showed significant promise in experimental models of ischemia/reperfusion injury but failed to demonstrate efficacy in large, human clinical trials [3]. This highlights the critical challenges in translating findings from controlled animal studies to the heterogeneous and complex setting of human myocardial infarction.

Experimental Pathway & Workflow

To better visualize the biological target and the flow of the clinical trial, the following diagrams outline the intended mechanism of action and the experimental structure.

G IschemiaReperfusion Ischemia/Reperfusion Event dPKCActivation Activation of δ-Protein Kinase C (δPKC) IschemiaReperfusion->dPKCActivation MitochondrialInjury Mitochondrial Injury & Dysfunction dPKCActivation->MitochondrialInjury CardiomyocyteDeath Cardiomyocyte Death (Apoptosis/Necrosis) MitochondrialInjury->CardiomyocyteDeath InfarctSize Increased Infarct Size CardiomyocyteDeath->InfarctSize This compound This compound Intervention Inhibition Inhibition of δPKC This compound->Inhibition Inhibition->dPKCActivation Blocks

Diagram 1: Intended Mechanism of this compound. This flowchart illustrates the proposed pathway by which this compound was designed to mitigate myocardial ischemia/reperfusion injury by inhibiting the activated δPKC enzyme.

G PatientPopulation Anterior STEMI Patients (n=1010) Randomization Randomization PatientPopulation->Randomization Placebo Placebo IV Infusion Randomization->Placebo Dose50 This compound 50 mg/h IV Randomization->Dose50 Dose150 This compound 150 mg/h IV Randomization->Dose150 Dose450 This compound 450 mg/h IV Randomization->Dose450 PrimaryEndpoint Primary Endpoint: Infarct Size (CK-MB AUC) Placebo->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: ST-Segment Recovery, 3-month LVEF Placebo->SecondaryEndpoints Dose50->PrimaryEndpoint Dose50->SecondaryEndpoints Dose150->PrimaryEndpoint Dose150->SecondaryEndpoints Dose450->PrimaryEndpoint Dose450->SecondaryEndpoints Result Result: No Significant Difference vs. Placebo PrimaryEndpoint->Result SecondaryEndpoints->Result

Diagram 2: PROTECTION AMI Trial Workflow. This chart outlines the design and outcome of the pivotal Phase 2b clinical trial, showing the patient groups and the key efficacy endpoints that showed no significant improvement.

References

Delcasertib PROTECTION AMI trial outcomes analysis

Author: Smolecule Technical Support Team. Date: February 2026

PROTECTION AMI Trial Overview

Trial Aspect Details
Trial Name PROTECTION AMI (Phase IIb) [1]
Drug & Mechanism Delcasertib (KAI-9803); selective inhibitor of delta-protein kinase C (δ-PKC) [2] [3]
Patient Population 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI [1] [4]. Primary analysis cohort: 911 patients with anterior STEMI [1].
Intervention Intravenous infusion of this compound (50, 150, or 450 mg/h) or placebo, initiated before PCI and continued for ~2.5 hours [1]
Primary Endpoint Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1]

Summary of Key Efficacy Outcomes

The following table consolidates the primary results from the PROTECTION AMI trial, showing no significant benefit from this compound across multiple endpoints [1] [4].

Endpoint Placebo Group This compound 50 mg/h This compound 150 mg/h This compound 450 mg/h P Value
CK-MB AUC (ng·h/mL), Median 5,156 5,043 4,419 5,253 Not Significant [1]
ST Recovery AUC (μV/min) 8,377 7,707 7,779 8,188 0.420 [4]
LVEF ≤30% at 3 Months (%) 8.6% 5.1% 7.3% 9.0% Not Significant [4]
Death at 3 Months (%) 3.2% 3.9% 4.0% 2.4% Not Significant [4]

Experimental Protocol & Key Methodologies

For researchers analyzing this trial, the core methodologies were:

  • Study Design: Multicentre, randomized, double-blind, placebo-controlled trial across 114 sites [1] [4].
  • Dosing Protocol: this compound was administered via intravenous infusion at three doses (50, 150, and 450 mg/h). The infusion was started immediately after randomization (before PCI) and continued for approximately 2.5 hours [1] [5].
  • Primary Efficacy Measurement: Infarct size was quantified by measuring the area under the curve (AUC) for creatine kinase-MB (CK-MB) [1].
  • Key Secondary Measurements:
    • Electrocardiographic (ECG) ST-segment recovery: Assessed via continuous 24-hour ECG monitoring to evaluate myocardial reperfusion success [1] [4].
    • Left Ventricular Ejection Fraction (LVEF): Measured at the 3-month follow-up to assess cardiac function [1].
    • Clinical Events: Adjudicated endpoints including death, heart failure, and serious ventricular arrhythmias [1].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow of the PROTECTION AMI trial.

G cluster_pathway δ-PKC Signaling Pathway in Ischemia/Reperfusion cluster_intervention This compound Experimental Workflow Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion deltaPKC δ-PKC Activation Reperfusion->deltaPKC MitochondrialInjury Mitochondrial Injury deltaPKC->MitochondrialInjury Intervention IV this compound/Placebo Initiated pre-PCI deltaPKC->Intervention CellularDamage Cellular Apoptosis/Necrosis MitochondrialInjury->CellularDamage InfarctSize Increased Infarct Size CellularDamage->InfarctSize PatientPopulation Anterior STEMI Patients Presenting within 6h Randomization Randomization PatientPopulation->Randomization Randomization->Intervention PCI Primary Percutaneous Coronary Intervention (PCI) Intervention->PCI Assessment Efficacy Assessment PCI->Assessment CKMB CK-MB AUC (Primary Endpoint) Assessment->CKMB ECG ECG ST-Recovery Assessment->ECG LVEF LVEF at 3 Months Assessment->LVEF ClinicalEvents Clinical Events Assessment->ClinicalEvents

FAQs and Troubleshooting for Researchers

Q1: Why did this compound fail in PROTECTION AMI despite promising pre-clinical data? Several factors may explain the failure [3] [5] [4]:

  • Timing of Administration: In humans, the exact duration of ischemia is uncertain. While the drug was administered pre-PCI, reperfusion injury might have occurred earlier, or the 17-minute average pre-PCI infusion may have been insufficient.
  • Route of Administration: The earlier, smaller DELTA-MI trial used intracoronary administration and showed positive biomarker trends [3] [4]. The switch to intravenous infusion in PROTECTION-AMI, while achieving similar blood concentrations, may have affected drug delivery to the ischemic tissue [5].
  • Patient Population and Injury Extent: The trial focused on anterior STEMI, but the extent of MI might not have been large enough to discern a treatment effect. A non-significant trend toward benefit was seen in a subgroup with completely occluded arteries (TIMI 0/1 flow) pre-PCI, suggesting the drug might have some biological activity in patients at highest risk for reperfusion injury [6] [4].
  • Fundamental Biology: The failure adds to a long list of negative trials in this area, leading to debate over whether reperfusion injury is a preventable phenomenon in humans under contemporary clinical care [3] [4].

Q2: What was the safety profile of this compound, and were there concerns? this compound was noted for having a lack of virtually any side effects and was described as "nontoxic" in the reported results [5]. This favorable safety profile allowed the use of very high doses in the trial.

Q3: What is the current status of this compound development? Following the negative results of the PROTECTION AMI trial, Bristol-Myers Squibb ended its partnership and discontinued development of this compound for the AMI indication [3] [5]. At the time, KAI Pharmaceuticals (the original developer) expressed continued interest in evaluating the drug for other indications involving ischemia-reperfusion injury, such as stroke or coronary artery bypass graft (CABG) surgery [3] [5].

References

Delcasertib no reduction infarct size biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary: PROTECTION-AMI Trial

The core quantitative findings from the phase 2b PROTECTION-AMI trial, which investigated delcasertib, are summarized in the table below [1] [2].

Trial Parameter Details
Trial Name & Phase PROTECTION-AMI (Phase 2b) [2]
Patient Population 1,176 patients with acute ST-segment elevation myocardial infarction (STEMI) presenting within 6 hours of symptom onset and undergoing primary PCI. Primary analysis cohort: anterior STEMI (n=1010) [3] [4].
Intervention Intravenous infusion of this compound at 50 mg/h, 150 mg/h, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [3] [4].
Control Placebo [3] [4]
Primary Endpoint Infarct size measured by Creatine Kinase-MB area under the curve (CK-MB AUC) [3] [4] [2].
Key Result on Primary Endpoint No significant difference in median CK-MB AUC between any this compound dose group and the placebo group [3] [4].
Key Secondary Endpoints Peak CK-MB, ECG ST-segment recovery, Left Ventricular Ejection Fraction (LVEF) at 3 months, and clinical endpoints (death, heart failure, serious ventricular arrhythmias) [1] [3] [4].
Key Result on Secondary Endpoints No consistent, significant improvement was observed in any secondary endpoint compared to placebo [1] [3] [4].

Troubleshooting the Outcome: Key Considerations for Researchers

The failure of this compound to meet its endpoints offers critical learning points for designing future studies on reperfusion injury.

  • Patient Selection and Timing: The exact duration of ischemia is more uncertain in humans than in controlled animal models [1] [2]. In a pre-specified subgroup of patients with completely blocked (TIMI 0/1) blood flow before PCI, a soft trend toward improved CK-MB AUC was observed [1] [2]. This suggests that This compound might have exhibited biological activity only if administered before any spontaneous reperfusion had occurred.
  • Dosing and Administration: The question of whether the intravenous route and the specific doses tested were optimal was raised following the trial [1]. An earlier, smaller dose-escalation study (DELTA-MI) that used intracoronary administration showed a more favorable impact on biomarkers [1]. This indicates that the route of administration may be a critical factor for the drug's efficacy.
  • Biological Plausibility vs. Clinical Translation: this compound is a selective inhibitor of delta-protein kinase C (δ-PKC), a target strongly implicated in mitochondrial injury during reperfusion in animal models [3] [4] [2]. The negative trial results highlight the well-known challenge of translating cardioprotective effects from animal models to human clinical practice [1] [2]. The underlying pathophysiology in humans may be more complex, or the drug's mechanism may not be powerful enough to show an effect on top of modern standard PCI care.

Experimental Workflow Diagram

The following diagram illustrates the design and outcome of the PROTECTION-AMI trial, providing a visual summary of the process.

Start Patient Population Anterior STEMI Presenting ≤6h Randomization Randomization Start->Randomization Placebo Placebo IV Infusion Randomization->Placebo Dose50 This compound 50 mg/h IV Randomization->Dose50 Dose150 This compound 150 mg/h IV Randomization->Dose150 Dose450 This compound 450 mg/h IV Randomization->Dose450 PCI Primary PCI Placebo->PCI Dose50->PCI Dose150->PCI Dose450->PCI Endpoints Primary Endpoint CK-MB AUC PCI->Endpoints Result Key Result No significant reduction in infarct size vs. placebo Endpoints->Result

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for testing this compound in reperfusion injury? A1: this compound is a selective inhibitor of the delta-protein kinase C (δ-PKC) enzyme. Preclinical animal models had strongly implicated δ-PKC in causing mitochondrial injury and cell death (apoptosis or necrosis) during the process of reperfusion. Inhibiting this target was shown to reduce infarct size in these models, providing a strong mechanistic rationale for human trials [3] [4] [2].

Q2: Were there any positive signals in any patient subgroups? A2: Yes, a prospectively defined subgroup analysis showed a non-significant, soft trend toward reduced infarct size (as measured by CK-MB AUC) in patients with an anterior STEMI who had completely occluded arteries (TIMI flow 0/1) before their PCI procedure [1] [2]. This suggests that the drug might need to be present before any blood flow returns to the tissue to have an effect.

Q3: What was the fate of this compound development after this trial? A3: Following the negative results of the PROTECTION-AMI trial, the development partner Bristol-Myers Squibb decided to discontinue the development of this compound for acute myocardial infarction [1] [2]. The other sponsor, KAI Pharmaceuticals, had expressed interest in exploring the drug for other indications, such as stroke or coronary artery bypass graft (CABG) surgery, but no positive subsequent developments have been widely reported [1].

References

Delcasertib development status discontinued

Author: Smolecule Technical Support Team. Date: February 2026

Delcasertib Development Status Overview

Aspect Details
Drug Type Synthetic Peptide [1]
Primary Target δ-protein kinase C (δPKC) [2]
Highest Phase Reached Phase 2 (Status: Pending or Discontinued) [1]
Primary Indication Acute ST-segment elevation myocardial infarction (STEMI) [1] [2]
Key Clinical Trial Phase 2 study as an adjunct to primary percutaneous coronary intervention [2]
Notable Outcome The trial completed by October 2014, with one result marked as "Negative" [1]

Development Timeline & Clinical Trial Data

Clinical development for this compound was active in multiple countries for acute myocardial infarction, with Phase 2 trials initiated around November 2008 [1]. The following table summarizes the available clinical results:

Indication Phase Evaluation Result vs. Placebo Completion Date
Acute Myocardial Infarction Phase 2 1,010 patients Negative [1] 01 Oct 2014

Mechanism of Action and Experimental Application

For researchers studying this compound or similar protein kinase C inhibitors, understanding its mechanism and proper experimental handling is crucial.

Mechanism of Action

This compound is a potent and selective inhibitor of the delta isoform of Protein Kinase C (δPKC) [2]. During ischemic events like a heart attack, δPKC becomes overactivated and can trigger pathways leading to cell death (apoptosis) and tissue damage. By inhibiting δPKC, this compound was designed to protect heart muscle cells from this damage following a heart attack [2].

The diagram below illustrates the proposed signaling pathway and mechanism of this compound.

G This compound Mechanism of Action in Myocardial Infarction Myocardial_Ischemia Myocardial_Ischemia deltaPKC_Activation deltaPKC_Activation Myocardial_Ischemia->deltaPKC_Activation Cell_Death_Pathways Cell_Death_Pathways deltaPKC_Activation->Cell_Death_Pathways Cardiomyocyte_Damage Cardiomyocyte_Damage Cell_Death_Pathways->Cardiomyocyte_Damage This compound This compound This compound->deltaPKC_Activation  Inhibits

Experimental Guidelines for Research Use

Although its clinical development has halted, this compound may still be used in research settings.

  • Handling and Storage

    • Physical Form: Solid powder [2].
    • Solubility: Soluble in DMSO at ≥ 100 mg/mL (34.72 mM) [2].
    • Storage Conditions:
      • Powder: Store at -80°C for 2 years or -20°C for 1 year [2].
      • Solution (DMSO): Store at -80°C for 6 months or -20°C for 1 month [2].
  • Safety Protocols

    • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, safety glasses, and a mask [2].
    • Handling: Avoid contact with skin and eyes. Do not breathe in dust/aerosols [2].
    • Emergency Steps:
      • Inhalation: Immediately move the person to fresh air [2].
      • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water for 10-20 minutes [2].
      • Eye Contact: Rinse cautiously with water for 10-20 minutes, lifting eyelids occasionally [2].
    • Waste Disposal: Segregate and label all waste generated. Dispose of it through a professional biological/chemical waste management service in accordance with local regulations [2].

Frequently Asked Questions (FAQs)

What was the primary reason for the discontinuation of this compound?

Available information does not specify the exact reason, but it is strongly correlated with the negative outcome of its pivotal Phase 2 clinical trial completed in 2014 [1]. The trial evaluated this compound as an adjunct therapy for heart attack and failed to show a significant benefit over the placebo.

Are there any other drugs with a similar mechanism of action?

Yes, research into PKC modulation continues. For instance, Bryostatin 1 (a PKC modulator from a marine source) and Chelerythrine (a general PKC inhibitor) are examples of compounds used in preclinical research to study PKC-related pathways [3]. However, their targets and applications differ from the specific δPKC inhibition of this compound.

Can I still obtain this compound for research purposes?

Yes, it is available from certain chemical and biological suppliers specializing in research compounds. The provided search results list it with catalog numbers, purities (95.38%), and various package sizes (e.g., 5 mg, 10 mg) [2]. Researchers should ensure they comply with all institutional and safety guidelines when ordering and using the compound.

References

FAQ & Troubleshooting Guide: Delcasertib in PROTECTION-AMI

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Our preclinical data for a δ-PKC inhibitor was strong, but the clinical trial failed. What happened in the PROTECTION-AMI trial?

The PROTECTION-AMI phase IIb trial serves as a critical case study for the transition from preclinical promise to clinical failure.

  • Clinical Trial Summary: The trial investigated delcasertib, a selective δ-PKC inhibitor, as an adjunct to primary PCI in patients with acute ST-segment elevation myocardial infarction (STEMI) [1] [2].
  • Primary Outcome: The trial did not meet its primary endpoint. Administration of this compound via intravenous infusion at three different doses (50, 150, or 450 mg/h) showed no significant reduction in infarct size compared to placebo, as measured by creatine kinase-MB area under the curve (AUC) [3] [1] [4].
  • Secondary Outcomes: Consistent with the primary outcome, no benefits were observed in other measures, including ECG ST-segment recovery or left ventricular ejection fraction at three months [1] [5]. There was also no difference in clinical outcomes (death, heart failure, serious arrhythmias) [1].

Table 1: Key Quantitative Results from PROTECTION-AMI Trial (Anterior STEMI Cohort)

Endpoint Placebo This compound 50 mg/h This compound 150 mg/h This compound 450 mg/h
CK-MB AUC (median, ng·h/mL) 5,156 5,043 4,419 5,253 [1]
ST-segment Recovery AUC (μV·min) 8,377 7,707 7,779 8,188 [4]
LVEF ≤30% at 3 months (%) 8.6% 5.1% 7.3% 9.0% [4]

Q2: Were there any positive signals or specific patient subgroups that responded?

A prospectively defined subgroup analysis provided a hint of biological activity, though it was not statistically significant.

  • TIMI Flow Subgroup: In patients with completely occluded arteries (TIMI flow grade 0/1) before PCI—a group at highest risk for reperfusion injury—there was a non-significant, dose-related trend toward reduced infarct size [3] [4]. This suggests that the drug might have had an effect if the ischemic territory was still fully vulnerable at the time of treatment.

Q3: What are the leading hypotheses for why this compound failed?

Expert analysis following the trial points to several common challenges in translating cardioprotection.

  • Timing of Administration: In humans, the exact duration of ischemia is uncertain. A key question is whether the drug was administered too late in the ischemic process to be effective [5] [4].
  • Route of Administration: An earlier, smaller study (DELTA-MI) used intracoronary administration and showed positive biomarker trends [5]. The switch to intravenous infusion in the larger trial may have influenced drug delivery to the ischemic tissue [5].
  • A Known Difficult Frontier: The lead investigator noted that preventing reperfusion injury is "one of the last frontiers" in heart attack treatment, with a long history of promising agents failing in large clinical trials [5]. The failure of this compound was described as "another one bites the dust" in this challenging field [5] [4].

Q4: What is the current status of this compound development?

Following the negative results of the PROTECTION-AMI trial:

  • Bristol-Myers Squibb ended its partnership and discontinued development for the acute MI indication [5] [4].
  • KAI Pharmaceuticals had expressed interest in exploring other indications, such as stroke or coronary artery bypass graft (CABG) surgery [5] [4]. Publicly available data on these developments is limited.

Experimental Protocols for Cardioprotection Research

The following workflow generalizes the core methodology used in the PROTECTION-AMI trial, which can serve as a reference for designing similar studies.

G Start Patient Population: Acute Anterior STEMI Presenting ≤6h from symptom onset Randomize Randomization Start->Randomize Placebo Control Group (Placebo IV Infusion) Randomize->Placebo Treatment Treatment Group (this compound IV Infusion) Doses: 50, 150, 450 mg/h Randomize->Treatment PCI Primary PCI (Standard of Care) Placebo->PCI Treatment->PCI Endpoint1 Primary Endpoint: Infarct Size (CK-MB AUC) PCI->Endpoint1 Endpoint2 Secondary Endpoints: ECG ST Recovery, 3-month LVEF PCI->Endpoint2

Key Protocol Details:

  • Intervention: The study drug (or placebo) was initiated immediately after randomization and before the PCI procedure, and continued as an IV infusion for approximately 2.5 hours after angioplasty [3] [5].
  • Standard of Care: All other care, including the PCI procedure itself and use of antiplatelet/antithrombotic agents, was administered according to each institution's practice, ensuring the trial tested the drug as an adjunct to real-world care [3].
  • Key Assessments:
    • Infarct Size: Measured via serial blood tests for creatine kinase-MB (CK-MB) to calculate the total area under the curve (AUC) [1] [4].
    • Myocardial Reperfusion: Assessed by ECG ST-segment recovery [1] [4].
    • Long-term Function: Left ventricular ejection fraction (LVEF) was measured by echocardiography or similar imaging at a 3-month follow-up [3] [1].

Mechanism of Action & Signaling Pathway

This compound is a selective inhibitor of the delta isoform of protein kinase C (δ-PKC). The intended mechanism for reducing reperfusion injury is summarized below.

G Ischemia Ischemia/Reperfusion PKCd Activation of δ-Protein Kinase C (δ-PKC) Ischemia->PKCd MO1 Mediates mitochondrial injury and apoptosis/necrosis PKCd->MO1 MO2 Implicated in opening of the Mitochondrial Permeability Transition Pore (mPTP) PKCd->MO2 Injury Lethal Reperfusion Injury (Cardiomyocyte Death) MO1->Injury MO2->Injury Drug This compound Inhibition Selective Inhibition of δ-PKC Drug->Inhibition Inhibition->MO1  Blocks Inhibition->MO2  Blocks Intended Intended Outcome: Reduced Infarct Size Inhibition->Intended

The diagrams and data from the PROTECTION-AMI trial highlight the significant translational challenge in cardioprotection. The field has since shifted towards exploring other strategies, such as remote ischemic conditioning and mitoprotective agents targeting the mPTP, though these also face challenges in consistent clinical application [6] [7].

References

Delcasertib tissue delivery optimization cardiac myocytes

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What was the primary issue with the systemic delivery of delcasertib in the PROTECTION AMI trial? The trial administered this compound via intravenous infusion [1]. The failure of this systemic approach to show efficacy highlights a common translational gap: achieving sufficient drug concentration at the specific site of injury (the ischemic myocardium) while avoiding off-target effects and rapid clearance [2].

  • Q2: What are the key properties of an ideal targeted delivery system for cardiac therapeutics? An ideal system should have:

    • High Preferential Uptake in Cardiomyocytes: The carrier must efficiently cross the endothelial barrier and be internalized by heart muscle cells [2].
    • Controlled Drug Release: The system should protect its payload and allow for sustained release at the target site [2].
    • Low Toxic Side Effects: It should minimize drug exposure to healthy tissues [2].
    • Low-Dose Administration: Effective targeting should require a lower total dose than systemic delivery [2].
  • Q3: Which ligand-based targeting strategies show promise for myocardial delivery? Researchers are functionalizing nanocarriers with ligands that bind to receptors upregulated on cardiomyocytes or in the infarcted tissue. The table below summarizes key candidates from recent literature:

Target / Ligand Nanocarrier Type Proposed Mechanism / Target Key Findings / Potential
AT1 Peptide [3] Liposomes Binds to Angiotensin II Type 1 receptor, upregulated in injured cardiomyocytes. In cell culture, showed a threefold increase in NP concentration in injured ventricular cardiomyocytes [3].
PCM Peptide [3] Liposomes A 20-mer peptide (WLSEAGPVVTVRALRGTGSW) with high affinity for cardiomyocytes. Used in dual-modified systems with cell-penetrating peptides (e.g., TAT) to enhance both targeting and intracellular penetration [3].
cRGD Peptide [3] PEGylated Liposomes Binds to activated platelet GPIIb/IIIa integrins present at sites of vascular injury. Used for targeted delivery of thrombolytics; demonstrated rapid, targeted drug release [3].
Apelin [3] PEG-coated Liposomes Ligand for the APJ receptor, involved in cardiac homeostasis. PEGylation addressed the inherent instability of apelin, allowing for sustained release and reduced adverse remodeling in studies [3].
Atrial Natriuretic Peptide (ANP) [3] Lipid Nano-construct ANP receptors are elevated early after myocardial infarction in the infarcted myocardium. Serves as a tag for selective targeting; complexes with DSPE-PEG for nanoparticle formulation [3].

Troubleshooting Guide: Common Experimental Hurdles

Problem & Phenomenon Potential Root Cause Proposed Solution / Optimization Strategy

| Low Cardiac Retention Low signal/drug in heart, high in liver/spleen. | - Rapid systemic clearance.

  • Non-specific uptake by the mononuclear phagocyte system.
  • Inefficient extravasation and tissue penetration. | - PEGylate nanoparticles to create a "stealth" effect and reduce opsonization [3].
  • Use the Nano-in-Micro (NIM) technology: formulate large microparticles (∼3-5 µm) for deep lung deposition that then dissolve to release smaller nanoparticles (<2 µm) for systemic crossing [2]. | | Inefficient Cellular Internalization Nanocarriers accumulate in the interstitium but do not enter myocytes. | - Lack of specific cardiomyocyte-targeting motifs.
  • Insufficient endocytosis. | - Functionalize with cardiomyocyte-specific ligands like the PCM peptide [3].
  • Create dual-modified systems that combine a targeting ligand (e.g., PCM) with a cell-penetrating peptide (e.g., TAT) [3]. | | Premature Payload Release Drug leaks before reaching the target site. | - Instability of the nanocarrier in circulation.
  • Sensitivity to enzymatic degradation. | - Optimize nanoparticle core material (e.g., use of stable lipid compositions like DSPE-PEG) [3].
  • Encapsulate the drug rather than surface-conjugate it to protect it from the extracellular environment [2]. |

Experimental Protocol: Formulating Ligand-Targeted Nanoparticles

The following is a generalized protocol for creating peptide-functionalized, drug-loaded nanoparticles for cardiac targeting, synthesizing methodologies from the literature.

Objective: To prepare and characterize [Pyr1]-Apelin-13 loaded in PEG-coated liposomes for sustained release and improved cardiac targeting [3].

Materials:

  • Lipids: DSPE-PEG, Cholesterol, Soybean Phospholipids.
  • Ligand: DSPE-PEG-[Pyr1]-Apelin-13 conjugate.
  • Drug: [Pyr1]-Apelin-13.
  • Solvents: Chloroform, Methanol.
  • Equipment: Rotary Evaporator, Probe Sonicator, Extruder with polycarbonate membranes (e.g., 100 nm).

Methodology:

  • Lipid Film Preparation: Dissolve DSPE-PEG, cholesterol, soybean phospholipids, and the DSPE-PEG-Apelin conjugate in a chloroform-methanol mixture in a round-bottom flask. Use a rotary evaporator under reduced pressure to form a thin, dry lipid film.
  • Hydration & Drug Loading: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the [Pyr1]-Apelin-13 drug. Vigorously agitate above the lipid phase transition temperature to form multi-lamellar vesicles (MLVs).
  • Size Reduction: Sonicate the MLV suspension using a probe sonicator on ice to form small, unilamellar vesicles (SUVs). Further, extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to achieve a homogeneous, monodisperse nanoparticle population with a target size of ~100-150 nm.
  • Purification: Use dialysis or size exclusion chromatography to remove unencapsulated (free) drug and solvent traces.
  • Characterization:
    • Size and Zeta Potential: Determine hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Measure zeta potential using Laser Doppler Micro-electrophoresis.
    • Drug Encapsulation Efficiency: Separate the unencapsulated drug via ultracentrifugation or dialysis. Quantify the drug content within the liposomes using a validated HPLC-UV or LC-MS/MS method. Calculate Encapsulation Efficiency (EE%) as (Amount of drug in liposomes / Total initial drug amount) × 100.
    • In Vitro Release Profile: Dialyze the purified liposomal formulation against a large volume of PBS (pH 7.4) at 37°C under sink conditions. Collect samples at predetermined time points and quantify the released drug to generate a release profile over 24-48 hours.

Signaling Pathway & Experimental Workflow

To better understand the therapeutic context and experimental process, the following diagrams outline the targeted signaling pathway and a generalized workflow for nanoparticle development.

G PKC-δ Signaling Pathway in Myocardial Ischemia/Reperfusion Injury IschemiaReperfusion Ischemia/Reperfusion Stress OxidativeStress Oxidative Stress (ROS) IschemiaReperfusion->OxidativeStress PKCdActivation PKC-δ Activation IschemiaReperfusion->PKCdActivation OxidativeStress->PKCdActivation MitochondrialDysfunction Mitochondrial Dysfunction PKCdActivation->MitochondrialDysfunction Promotes mPTP opening Inhibits PDH CellDeath Apoptosis / Necrosis MitochondrialDysfunction->CellDeath

G Workflow for Targeted Nanoparticle Development Step1 1. Nanoparticle Formulation (Lipid Film Hydration) Step2 2. Ligand Functionalization (Peptide Conjugation) Step1->Step2 Step3 3. Physicochemical Characterization (DLS, Zeta Potential, EE%) Step2->Step3 Step4 4. In Vitro Testing (Cellular Uptake, Cytotoxicity) Step3->Step4 Step5 5. In Vivo Evaluation (Biodistribution, Efficacy) Step4->Step5

References

Delcasertib Pharmacokinetic & Metabolism Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data on Delcasertib's rapid clearance, primarily from preclinical studies, is summarized in the table below.

Parameter Reported Value Experimental Context
Terminal Half-life (IV) 2 - 5 minutes (steady state in 5-30 min) [1] In vivo (rat), after intravenous administration [1].
Elimination Half-life 1.58 minutes [1] In vivo (rat), rapid elimination of the parent compound [1].
Time to Metabolic Degradation By 5 minutes [1] In vivo (rat), coincident with tyrosine metabolism [1].
Tissue Distribution Liver, kidney, cardiac myocytes, endothelial cells, heart (1.21 μgeq/g tissue) [1] In vivo (rat), after intravenous injection [1].

Proposed Experimental Workflows for Investigating Metabolism

To systematically investigate the metabolism of peptide-based drugs like this compound, you can adapt the following experimental workflows.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_mitigation Mitigation Strategies Start Start: Investigate Peptide Drug Metabolism InVitro In Vitro Stability Assays Start->InVitro InVivo In Vivo PK Studies Start->InVivo LiverMicrosomes Incubation with Liver Microsomes/S9 Fraction InVitro->LiverMicrosomes PlasmaStability Plasma/Serum Stability Test InVitro->PlasmaStability PeptidaseAssay Targeted Peptidase Assays InVitro->PeptidaseAssay AnalyzeMetabolites Identify Metabolites (LC-MS/MS) LiverMicrosomes->AnalyzeMetabolites PlasmaStability->AnalyzeMetabolites PeptidaseAssay->AnalyzeMetabolites Mitigation Develop Formulation/Molecule Strategies AnalyzeMetabolites->Mitigation Metabolite ID Guides Design Administer Administer Compound (IV recommended) InVivo->Administer SerialSample Serial Blood/Tissue Sampling (Very early time points critical) Administer->SerialSample MeasurePK Measure PK Parameters: Half-life, Clearance, AUC SerialSample->MeasurePK MeasurePK->Mitigation PK Data Validates Problem SaltForm Stable Salt Form (e.g., this compound hydrochloride) Mitigation->SaltForm StructuralMod Peptide Backbone Modification (D-amino acids, PEGylation) Mitigation->StructuralMod Prodrug Develop Prodrug Strategy Mitigation->Prodrug AlternativeRoute Evaluate Alternative Administration Routes Mitigation->AlternativeRoute

Frequently Asked Questions (FAQs)

Q1: What is the core structural reason for this compound's rapid clearance? this compound is a 23-amino acid peptide [1]. As a linear peptide, it is inherently susceptible to rapid proteolytic degradation by various peptidases and proteases present in plasma and tissues, leading to its short half-life [1].

Q2: Are there any proven formulation strategies to overcome this? Yes. One documented strategy is using a stable salt form. The free form of this compound is prone to instability, and thus the stable salt form (this compound hydrochloride) is recommended for experimentation as it retains the same biological activity with improved stability [2].

Q3: Besides the salt form, what other molecular strategies can improve stability? While not used for this compound itself, common approaches for peptide drugs include:

  • Backbone Modification: Incorporating D-amino acids or N-methylated amino acids to resist protease cleavage.
  • PEGylation: Conjugating with polyethylene glycol to increase molecular size and reduce renal clearance and degradation.
  • Cyclization: Creating cyclic peptides to impose structural constraints and shield cleavage sites.
  • Prodrug Approaches: Designing inactive precursors that are converted to the active drug slowly in the body.

Q4: How does the rapid clearance of this compound relate to its clinical trial outcomes? In the PROTECTION AMI phase IIb trial, this compound was administered via a 2.5-hour intravenous infusion [3] [4]. Its rapid clearance likely limited the duration of target engagement (δ-PKC inhibition) at the critical moment of reperfusion injury, which is a very narrow therapeutic window. This probable inability to maintain effective concentrations likely contributed to its failure to reduce infarct size in the clinical setting, despite positive preclinical results [3] [5] [6].

Key Takeaways for Researchers

  • Design for the Window: For targets like reperfusion injury, drug exposure must be aligned with the pathophysiological timeline. A rapidly cleared drug may not provide sufficient coverage.
  • Preclinical Models are Imperfect: The failure of this compound clinically, after success in animal models, highlights the critical differences in physiology and disease timing between species. Human PK is the ultimate test [5] [4].
  • Stability is a Primary Filter: For peptide-based therapeutics, metabolic stability should be a key parameter optimized early in the drug discovery process.

References

Delcasertib lack efficacy ST-segment elevation myocardial infarction

Author: Smolecule Technical Support Team. Date: February 2026

PROTECTION AMI Trial Overview

The PROTECTION AMI trial was a Phase II, multicenter, double-blind, randomized controlled trial designed to test whether delcasertib, a selective inhibitor of delta-protein kinase C (delta-PKC), could reduce infarct size as an adjunct therapy to primary Percutaneous Coronary Intervention (PCI) in patients with acute ST-segment elevation myocardial infarction (STEMI) [1] [2] [3].

  • Hypothesis: Based on promising animal models and a pilot study, the trial hypothesized that inhibiting delta-PKC during ischemia/reperfusion could limit myocardial injury [1] [3].
  • Primary Endpoint: Infarct size, measured by the area under the curve (AUC) of creatine kinase MB fraction (CK-MB) [1].
  • Key Outcome: The trial concluded that this compound did not reduce biomarkers of myocardial injury compared to placebo [1].

Efficacy Data and Clinical Outcomes

The table below summarizes the key efficacy results from the PROTECTION AMI trial, showing no significant benefit from this compound across multiple metrics.

Endpoint Placebo Group This compound 50 mg/h This compound 150 mg/h This compound 450 mg/h
Primary Endpoint
CK-MB AUC (median, ng·h/mL) [1] 5156 5043 4419 5253
Secondary Endpoints
Infarct Size (other biomarkers) [1] No significant differences from placebo No significant differences from placebo No significant differences from placebo No significant differences from placebo
ST-segment Recovery [1] No significant differences from placebo No significant differences from placebo No significant differences from placebo No significant differences from placebo
LVEF at 3 Months [1] No significant differences from placebo No significant differences from placebo No significant differences from placebo No significant differences from placebo
Clinical Endpoints (Adjudicated)
Death, Heart Failure, Serious Arrhythmias [1] No significant differences from placebo No significant differences from placebo No significant differences from placebo No significant differences from placebo

Detailed Experimental Protocol

For researchers seeking to understand the trial's methodology, here is a detailed breakdown of the experimental protocol used in the PROTECTION AMI trial.

Protocol Aspect Details
Trial Design Phase II, dose-ranging, placebo-controlled, double-blind, randomized controlled trial [3].
Patient Population Primary Cohort: 1010 patients with acute anterior STEMI. Exploratory Cohort: Capped at 166 patients with high-risk inferior STEMI [1].
Inclusion Criteria Aged ≥18 years; ischemic symptoms ≥30 minutes; presenting within 6 hours of symptom onset; specific electrocardiographic criteria for STEMI [3].
Intervention Intravenous infusion of placebo or one of three this compound doses (50, 150, or 450 mg/h). Infusion started before the first contrast injection during PCI and continued for approximately 2.5 hours [1] [3].
Concomitant Procedure Primary PCI was performed according to local standards of care [3].
Data Monitoring The trial was monitored by an independent Data and Safety Monitoring Board. Clinical endpoints were adjudicated by an independent committee [3].

Proposed Mechanism of Action and Failure Analysis

The following diagram illustrates the intended mechanism of action for this compound and the point at which it failed to exert a measurable clinical effect in the PROTECTION AMI trial.

G IschemiaReperfusion Ischemia/Reperfusion Event DeltaPKCActivation Activation of Delta-PKC Isoform IschemiaReperfusion->DeltaPKCActivation MyocardialInjury Myocardial Cell Injury & Necrosis DeltaPKCActivation->MyocardialInjury NoEfficacy No Measurable Reduction in Infarct Size MyocardialInjury->NoEfficacy PROTECTION AMI Trial Result This compound This compound Intervention (Delta-PKC Inhibitor) This compound->DeltaPKCActivation Intended Inhibition

The failure of this compound suggests that the role of delta-PKC in human myocardial reperfusion injury may be more complex than in animal models, or that the injury itself is not a dominant factor when patients are treated with contemporary PCI standard of care [1] [3].

Insights for Future Research

The PROTECTION AMI trial investigators proposed several key considerations for future research, which may serve as a guide for troubleshooting similar drug development programs [1] [3]:

  • Target Selection: Future investigations might focus on agents that more directly inhibit necrotic or apoptotic pathways.
  • Patient Stratification: Using multiple biomarkers to target higher-risk patient populations (e.g., those with larger areas of myocardium at risk) may be necessary to demonstrate efficacy.
  • Dosing Considerations: While the trial tested multiple doses, it remains possible that the dosing was insufficient or the timing was suboptimal to achieve the desired therapeutic effect in humans.

References

Delcasertib alternative δ-PKC inhibition strategies

Author: Smolecule Technical Support Team. Date: February 2026

Why Seek Alternatives to Delcasertib?

Alternative δ-PKC (PRKCD) Inhibitors

The table below summarizes two well-characterized small-molecule inhibitors that target δ-PKC and are actively used in research.

Inhibitor Name Chemical Nature Primary Indications/Research Areas Key Characteristics & Mechanisms
Sotrastaurin Small molecule Hepatocellular Carcinoma (HCC) [3] Preclinical studies show it inhibits PRKCD; combos with sorafenib may have a synergistic effect on HCC progression [3].
CP612 Small molecule Chronic pain, neuropathic pain [4] Potent, brain-penetrant, ATP-competitive; highly selective for PKCε but also inhibits PKCδ (IC~50~ not specified in results) [4].

Experimental Pathways & Workflows

For researchers designing experiments with these inhibitors, the following workflows from recent studies can serve as robust methodological templates.

Pathway 1: Investigating δ-PKC in Cancer Biology

The diagram below outlines the experimental logic for exploring a novel, non-canonical mechanism of PRKCD upregulation and its inhibition in Hepatocellular Carcinoma (HCC), based on a 2025 study [3].

G PHGDH PHGDH (Metabolic Enzyme & RBP) PRKCD_mRNA PRKCD mRNA PHGDH->PRKCD_mRNA Binds & Stabilizes (via RBD) PRKCD_Protein PRKCD Protein (δ-PKC) PRKCD_mRNA->PRKCD_Protein Increased Translation Mitophagy Enhanced Mitophagy & Inhibited Apoptosis PRKCD_Protein->Mitophagy HCC_Progression HCC Progression Mitophagy->HCC_Progression Intervention1 Decoy Oligonucleotides (Block PHGDH-PRKCD mRNA binding) Intervention1->PRKCD_mRNA Disrupts Intervention2 Sotrastaurin (PRKCD Inhibitor) Intervention2->PRKCD_Protein Inhibits

Key Experimental Protocols from this Pathway:

  • Validating RNA-Binding Protein (RBP) Function: To confirm a protein like PHGDH acts as an RBP for PRKCD mRNA, key techniques include RNA immunoprecipitation (RIP) and RIP sequencing (RIP-seq) to identify and validate direct binding targets. Deletion of the predicted RNA-binding domain (RBD) serves as a critical control [3].
  • Testing Therapeutic Strategies: The efficacy of PRKCD inhibition can be evaluated using:
    • Decoy oligonucleotides designed to mimic the PRKCD mRNA 3'UTR and competitively inhibit the RBP interaction [3].
    • The small-molecule inhibitor sotrastaurin [3].
    • Combination therapy of these agents with standard-care drugs (e.g., sorafenib) to test for synergistic effects in vitro and in vivo [3].
Pathway 2: Targeting δ-PKC in Pain Research

The diagram below illustrates the role of PKCε/δ in pain signaling and the experimental use of CP612, a potent, selective inhibitor.

G Noxious_Stimulus Noxious Stimulus (e.g., Paclitaxel, Opioid Withdrawal) PKC_Activation PKCε/δ Activation in Nociceptive Neurons Noxious_Stimulus->PKC_Activation Hyperalgesia Mechanical Hyperalgesia (Lowered Pain Threshold) PKC_Activation->Hyperalgesia CP612 CP612 Intervention (ATP-competitive PKCε/δ Inhibitor) CP612->PKC_Activation Inhibits Pain_Relief Attenuated Hyperalgesia CP612->Pain_Relief PK Pharmacokinetic Profile: - Brain-penetrant - Slow clearance from CNS CP612->PK Exhibits

Key Experimental Protocols from this Pathway:

  • In Vitro Kinase Assay: Determine the IC~50~ (half-maximal inhibitory concentration) of an inhibitor like CP612 against PKCδ and other kinases to establish potency and selectivity. A scanMAX assay against a broad kinome panel (e.g., 468 kinases) is used to comprehensively profile specificity [4].
  • Mechanism of Action Studies: Perform ATP-competition assays by measuring kinase activity with increasing ATP concentrations in the presence of the inhibitor. A rightward shift in the EC~50~ for ATP confirms the inhibitor is ATP-competitive [4].
  • In Vivo Pain Models:
    • Chemotherapy-Induced Neuropathic Pain (CIPN): Induce hyperalgesia with paclitaxel, then administer the inhibitor (e.g., 20 mg/kg, i.p.) and measure nociceptive thresholds over time (15 min to 24 hrs post-injection) [4].
    • Opioid Withdrawal-Induced Hyperalgesia: Administer the inhibitor during opioid withdrawal to assess its effect on preventing or reversing pain [4].

Troubleshooting Common Experimental Challenges

  • Challenge 1: Lack of Specificity in Inhibitors

    • Solution: For small-molecule inhibitors, always reference their kinome-wide selectivity profile from sources like the scanMAX assay. Be aware that compounds like CP612, while potent against PKCε, also inhibit PKCδ and other kinases; this must be accounted for in your experimental design and interpretation [4].
  • Challenge 2: Translational Gaps Between Pathways

    • Solution: The molecular pathway of δ-PKC in cancer is distinct from its role in pain. When designing experiments, focus on the specific biological context (e.g., mitophagy in HCC vs. neuronal signaling in pain) and do not assume findings from one field directly apply to the other.

References

Delcasertib tolerability safety profile adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Profile of Delcasertib

The table below summarizes key safety findings from the PROTECTION AMI randomized controlled trial, which investigated this compound as an adjunct to percutaneous coronary intervention (PCI) [1].

Aspect Findings in the PROTECTION AMI Trial
Trial Design Multicenter, double-blind, placebo-controlled trial in patients with acute anterior ST-segment elevation myocardial infarction (STEMI) [1].
Dosing Intravenous infusion of placebo or this compound (50, 150, or 450 mg/h) initiated before PCI and continued for approximately 2.5 hours [1].
Primary Safety Observation No differences were observed between the this compound treatment groups and the placebo group in the rates of adjudicated clinical endpoints, including death, heart failure, or serious ventricular arrhythmias [1].
General Conclusion The study concluded that selective inhibition of delta-PKC with this compound did not reduce biomarkers of myocardial injury and, by implication, was not associated with an increase in adverse clinical events compared to placebo [1].

Experimental Protocol for Preclinical Safety

For researchers conducting in vitro studies, this compound is used as a selective inhibitor of delta-protein kinase C (δ-PKC). Here is a generalized workflow based on its application in cell-based assays [2]:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) according to the manufacturer's instructions. Aliquot and store at -20°C or as recommended [2].
  • Cell Seeding: Plate the cells of interest (e.g., HEK-293 cells stably overexpressing a target protein, human bronchial epithelial cells) in gelatin-precoated multi-well plates at a standard density (e.g., 30,000 cells/cm²) [2].
  • Cell Culture: Maintain cells in a humidified incubator at 37°C with 5% CO₂ until they reach 80-90% confluence, typically for 48-72 hours post-seeding [2].
  • Pre-treatment (Inhibition): Apply this compound to the culture medium for a specified pre-treatment period (e.g., 30 minutes) prior to the main assay. Include control wells with vehicle alone (e.g., DMSO at the same dilution) [2].
  • Main Assay: Proceed with your specific experimental procedure, such as:
    • Calcium Flux Assay: Stimulate cells with a relevant agonist, and measure changes in cellular fluorescence using a plate reader or fluorescence microscope [2].
    • Gene Expression Analysis: After a set incubation period (e.g., 4 or 24 hours), harvest cells for RNA extraction and subsequent qPCR analysis to measure changes in target gene expression [2].

The following diagram illustrates this experimental workflow:

G Start Start Experiment Prep Reagent Preparation (Prepare this compound stock) Start->Prep Seed Cell Seeding (Plate cells in coated wells) Prep->Seed Culture Cell Culture (Incubate until 80-90% confluent) Seed->Culture Pretreat Pre-treatment (Add this compound or vehicle) Culture->Pretreat Assay Perform Main Assay (e.g., Calcium flux, qPCR) Pretreat->Assay Analyze Data Analysis Assay->Analyze

FAQs and Troubleshooting

Q: In which experimental models is this compound cited as a selective inhibitor? A: In the available literature, this compound is explicitly used as a selective PKCδ inhibitor in in vitro models using human bronchial epithelial cells and HEK-293 cells overexpressing TRP channels to study pathways related to inflammation [2].

Q: The effect of my treatment seems inconsistent. What could be the issue? A: Consider the following troubleshooting steps:

  • Check Solubility and Storage: Ensure the this compound stock solution is prepared correctly and has not been subjected to multiple freeze-thaw cycles, which can degrade the compound.
  • Verify Concentration Range: Confirm that the concentration you are using is effective for inhibiting δ-PKC in your specific cell type. A dose-response curve may be necessary.
  • Control for Off-target Effects: The specificity of pharmacological inhibitors is not absolute. Consider using genetic knockdown (e.g., siRNA) of PKCδ to corroborate your findings.

References

Delcasertib vs. Other PKC Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Delcasertib (δ-PKC Inhibitor) CP612 (ε-PKC Inhibitor) PKCε Activator Peptide
Target & Mechanism Selective inhibitor of delta-PKC (δ-PKC); cell-penetrating peptide conjugate [1] [2]. Small molecule inhibitor of epsilon-PKC (PKCε); ATP-competitive [3]. Activator peptide for epsilon-PKC (PKCε) [4].
Therapeutic Goal Reduce myocardial infarct size from ischemia-reperfusion injury [5] [1]. Treat chronic pain (e.g., chemotherapy-induced neuropathic pain) [3]. Improve survival and hemodynamic stability in hemorrhagic shock [4].
Key Efficacy Findings Ineffective in large clinical trial (PROTECTION AMI): no reduction in infarct size vs. placebo [5]. Effective in preclinical models: reversed hyperalgesia from paclitaxel and opioid withdrawal [3]. Effective in preclinical model: significantly improved survival in a porcine hemorrhage model [4].
Clinical Status Development discontinued after failed Phase 2 trial [5] [1]. Preclinical research stage [3]. Preclinical research stage [4].
Reported Challenges Failed to demonstrate benefit despite sound preclinical rationale [5]. Aims to improve selectivity over related kinases (e.g., ROCK1) to minimize off-target effects [3]. Not fully reported, but represents a novel approach for a condition with limited treatments [4].

Detailed Analysis of Efficacy Data

The stark difference in efficacy between this compound and the other agents can be understood by examining their respective experimental contexts and results.

  • This compound's Clinical Failure: The PROTECTION AMI trial was a large (n=1010), multicenter, double-blind study where this compound was administered intravenously to patients undergoing primary percutaneous coronary intervention (PCI) for acute anterior ST-segment elevation myocardial infarction (STEMI) [5]. Despite promising animal data [1] [2], the drug showed no difference compared to placebo in the primary endpoint of infarct size, measured by creatine kinase MB fraction area under the curve. This failure in a definitive clinical trial halted its development [5] [1].

  • CP612's Preclinical Success for Pain: In contrast, the efficacy of CP612 was demonstrated in robust rodent models.

    • Model: Rats with paclitaxel-induced neuropathic pain, a condition often resistant to available treatments [3].
    • Protocol: CP612 was administered intraperitoneally at 20 mg/kg [3].
    • Result: The compound significantly attenuated mechanical hyperalgesia, with effects observed 15 to 120 minutes after administration [3]. Its efficacy was also confirmed in a model of pain induced by opioid withdrawal.
  • PKCε Activator's Efficacy in Hemorrhage: The potential of PKCε as a target is further underscored by an activator's success in a lethal model.

    • Model: A controlled hemorrhagic shock model in pigs, which closely mimics human physiology [4].
    • Protocol: The PKCε activator peptide (3 mg/kg) was administered intramuscularly five minutes after the initiation of hemorrhage [4].
    • Result: Treatment was associated with a dramatically improved survival rate (73.3% vs. 25% in controls) and better hemodynamic stability [4].

Experimental Protocols from the Literature

For researchers looking to replicate or understand these findings, here are the key methodological details.

Clinical Trial of this compound (PROTECTION AMI) [5]

  • Patient Population: Individuals presenting within 6 hours of onset of acute anterior ST-segment elevation myocardial infarction (STEMI).
  • Intervention: Intravenous infusion of this compound (at 50, 150, or 450 mg/h) or placebo, initiated before primary percutaneous coronary intervention (PCI) and continued for approximately 2.5 hours.
  • Primary Endpoint: Infarct size measured by the area under the curve for creatine kinase-MB fraction.

Preclinical Study of CP612 [3]

  • Animal Model: Male rats with paclitaxel-induced neuropathic pain (1 mg/kg, i.p., administered on days 1, 3, 5, and 7).
  • Drug Administration: CP612 (20 mg/kg) or vehicle control administered intraperitoneally.
  • Outcome Measurement: Mechanical nociceptive thresholds were measured using a validated method (e.g., von Frey filaments) at baseline and at specified time points after drug administration.

Signaling Pathways and Mechanisms

The following diagram illustrates the contrasting mechanisms of a PKC inhibitor like this compound versus a PKC activator, and their divergent biological outcomes.

G IschemiaInjury Ischemia/Reperfusion Injury PKC_Delta δ-PKC Activation IschemiaInjury->PKC_Delta MitoDysfunction Mitochondrial Dysfunction PKC_Delta->MitoDysfunction CellDeath Myocardial Cell Death MitoDysfunction->CellDeath This compound This compound (Inhibitor) This compound->PKC_Delta Inhibits This compound->MitoDysfunction Aims to Prevent HemorrhagicShock Hemorrhagic Shock PKC_Epsilon_Act PKC-ε Activation HemorrhagicShock->PKC_Epsilon_Act MitoProtection Mitochondrial Protection (↑ Complex-I Activity) PKC_Epsilon_Act->MitoProtection CellSurvival Improved Cell Survival MitoProtection->CellSurvival Activator PKC-ε Activator Peptide Activator->PKC_Epsilon_Act Promotes Activator->MitoProtection Induces

> This diagram highlights the critical difference in approach: this compound aimed to be protective by inhibiting a damaging δ-PKC pathway, whereas other successful preclinical strategies have involved activating a protective PKC-ε pathway.

Key Takeaways for Researchers

  • Target and Context are Paramount: this compound's failure demonstrates that a strong preclinical rationale in ischemia-reperfusion does not guarantee clinical success. The efficacy of a PKC modulator is highly dependent on the specific isoform targeted (δ vs. ε) and the disease context (myocardial infarction vs. chronic pain vs. hemorrhagic shock).
  • Molecule Matters: The successful compounds, CP612 and the PKCε activator, are both small molecules, whereas this compound is a larger, peptidic agent. This difference can significantly impact pharmacokinetics, tissue penetration, and stability, all of which influence efficacy.
  • Clinical Validation is Key: The most definitive lesson is the importance of well-controlled clinical trials. Promising animal data must be validated in human studies, and many candidates, like this compound, fail at this stage.

References

Comparison of Efficacy Outcomes: Delcasertib vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Measure Placebo Group Delcasertib 50 mg/h This compound 150 mg/h This compound 450 mg/h
Primary Endpoint
CK-MB AUC (median, ng·h/mL) [1] [2] 5156 5043 4419 5253
Secondary Endpoints
Peak CK-MB [2] No data No consistent reduction across dosing ranges vs. placebo [2]
ECG ST-recovery AUC [1] [3] No significant differences vs. placebo [1]
LVEF at 3 months [1] No significant differences vs. placebo [1]
Clinical Endpoints
Death, heart failure, serious arrhythmias [1] No significant differences in adjudicated clinical event rates vs. placebo [1]

> Abbreviations: AUC, area under the curve; CK-MB, creatine kinase MB fraction; ECG, electrocardiographic; LVEF, left ventricular ejection fraction.

Experimental Protocol of the PROTECTION AMI Trial

The data in the table above comes from a specific clinical context. Here are the key methodological details of the study.

  • Trial Design: The PROTECTION AMI trial was a multicentre, double-blind, randomized controlled trial (ClinicalTrials.gov Identifier: NCT00785954) [1] [3].
  • Patient Population: The primary analysis cohort consisted of 1,010 patients presenting within 6 hours of symptom onset and undergoing primary percutaneous coronary intervention (PCI) for acute anterior STEMI. An additional exploratory cohort included about 150 patients with inferior STEMI [1] [3] [2].
  • Intervention & Control: Patients were randomized to receive either a placebo or one of three dosing regimens of this compound (50, 150, or 450 mg/h). The study drug was administered as a continuous intravenous infusion initiated before PCI and continued for approximately 2.5 hours [1] [4].
  • Primary Endpoint: The primary efficacy endpoint was infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction (CK-MB) [1].

Start Preclinical Evidence: this compound reduced infarct size in animal models of ischemia/reperfusion Hypothesis Clinical Hypothesis: IV this compound can reduce infarct size during primary PCI for anterior STEMI Start->Hypothesis Experiment PROTECTION AMI Trial (Randomized, Double-Blind, Placebo-Controlled) Hypothesis->Experiment Result Primary Result: No significant difference in infarct size (CK-MB AUC) between any This compound dose and placebo Experiment->Result Conclusion Conclusion: Selective delta-PKC inhibition with this compound did not reduce biomarkers of myocardial injury Result->Conclusion

Interpretation and Context

  • Mechanism of Action: this compound is a selective inhibitor of the delta-protein kinase C (delta-PKC) isozyme. The scientific rationale was based on preclinical data showing that inhibiting delta-PKC during reperfusion could prevent cellular necrosis and apoptosis, thereby reducing infarct size [4].
  • Trial Outcome and Status: The PROTECTION AMI trial found that this compound failed to meet its primary or secondary endpoints. Following these negative results, the development partnership for this compound in this indication ended, and the drug has not been advanced further for the treatment of acute myocardial infarction [2].

References

Delcasertib δ-PKC selectivity compared other isozymes

Author: Smolecule Technical Support Team. Date: February 2026

Delcasertib (KAI-9803) Profile and Mechanism

This compound is a selective inhibitor of the delta-protein kinase C (δ-PKC) isozyme. The table below summarizes its key characteristics based on available data.

Attribute Description
Drug Name This compound (also known as KAI-9803) [1].
Target Delta-protein kinase C (δ-PKC) [2] [1].
Structure A 23-amino acid peptide derived from the δ-V1-1 region of the δ-PKC protein [1].
Mechanism of Action Selectively disrupts the binding of activated δ-PKC with its receptor for activated C-kinase (RACK), preventing its translocation to organelles like mitochondria. It does not affect the activation or localization of other PKC isozymes [1].
Therapeutic Application Investigated as an adjunct therapy during primary percutaneous coronary intervention (PCI) for acute anterior ST-segment elevation myocardial infarction (STEMI) [2].
Clinical Trial Outcome In the PROTECTION AMI Randomized Controlled Trial, an intravenous infusion of this compound during PCI did not reduce biomarkers of myocardial injury compared to placebo [2].
Reported Selectivity Described as a selective δ-PKC inhibitor; stated not to affect other PKC isozymes [1].

The following diagram illustrates the proposed mechanism of this compound in the context of heart ischemia-reperfusion injury.

G IschemiaReperfusion Ischemia/Reperfusion Injury DAG Diacylglycerol (DAG) Production IschemiaReperfusion->DAG deltaPKC δ-PKC Activation DAG->deltaPKC deltaPKCtransloc δ-PKC Translocation to Mitochondria deltaPKC->deltaPKCtransloc CellDamage Mitochondrial Dysfunction & Cellular Damage deltaPKCtransloc->CellDamage This compound This compound (δ-PKC Inhibitor) BlockTranslocation Blocks δ-PKC-RACK Interaction This compound->BlockTranslocation Binds to δ-PKC BlockTranslocation->deltaPKCtransloc Inhibits

Challenges in PKC Drug Development and Selectivity

The development of highly selective PKC inhibitors like this compound is challenging. The diagram below outlines key hurdles in this process.

G HighHomology High Homology in Catalytic (ATP-binding) Domains PoorIsozymeSelectivity Poor Isozyme Selectivity in Early Inhibitors HighHomology->PoorIsozymeSelectivity ClinicalTrials Limited Clinical Success Despite Preclinical Promise PoorIsozymeSelectivity->ClinicalTrials FunctionalOverlap Functional Overlap & Opposing Roles of Isozymes FunctionalOverlap->ClinicalTrials Strategy1 Strategy: Target Regulatory Domains (C2 or V regions) for Better Selectivity Strategy1->HighHomology Addresses Strategy2 Strategy: Use Peptide Inhibitors (e.g., this compound) to Block Protein-Protein Interactions Strategy2->HighHomology Addresses

The main challenges include:

  • High Structural Homology: The catalytic (ATP-binding) domains across different PKC isozymes are very similar, making it difficult to develop small molecules that inhibit one without affecting others [3].
  • Alternative Strategies for Selectivity: To overcome homology issues, researchers have explored strategies like developing inhibitors that target the regulatory domains (C2 or V regions), which are more unique to each isozyme, or using peptide inhibitors like this compound that disrupt specific protein-protein interactions rather than binding to the catalytic site [3] [4].

References

Delcasertib left ventricular ejection fraction outcomes

Author: Smolecule Technical Support Team. Date: February 2026

PROTECTION AMI Trial: Delcasertib Efficacy Outcomes

Outcome Measure Results by Treatment Group Statistical Significance (vs. Placebo)

| Primary Endpoint: Infarct Size (CK-MB AUC, median ng·h/mL) | Placebo: 5,156 this compound 50 mg/h: 5,043 this compound 150 mg/h: 4,419 this compound 450 mg/h: 5,253 | No significant difference [1] [2] | | Secondary Endpoint: LVEF at 3 Months (% of patients with LVEF ≥30%) | Placebo: 8.6% this compound 50 mg/h: 5.1% this compound 150 mg/h: 7.3% this compound 450 mg/h: 9.0% | No significant difference [3] | | Secondary Endpoint: ST-Segment Recovery (AUC on ECG) | No appreciable difference across all dose groups | No significant difference [1] [3] | | Clinical Endpoints (Death, Heart Failure, Serious Arrhythmias) | No differences between treatment groups | No significant difference [1] |

Experimental Protocol of the PROTECTION AMI Trial

The data in the table above were generated through the following rigorous clinical trial methodology [1] [4] [3]:

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trial (Phase IIb).
  • Patient Population: 1,176 patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute STEMI. The primary analysis cohort consisted of 911 patients with anterior STEMI.
  • Intervention: Patients were randomized to receive either a placebo or one of three doses of this compound (50, 150, or 450 mg/h) administered via intravenous infusion. The infusion was initiated before the PCI procedure and continued for approximately 2.5 hours.
  • Primary Efficacy Endpoint: Infarct size, quantified by the area under the curve (AUC) for creatine kinase MB fraction.
  • Secondary Endpoints:
    • Infarct size measured by other biomarkers (e.g., troponin-I).
    • Electrocardiographic (ECG) ST-segment recovery.
    • Left ventricular ejection fraction (LVEF) assessed at the 3-month follow-up.
    • A composite of adjudicated clinical endpoints (death, heart failure, or serious ventricular arrhythmias).
  • Key Limitation: The field of reperfusion injury prevention has been challenging, with many promising agents failing in large clinical trials despite success in animal models [3].

Mechanism of Action and Rationale

The experimental rationale for using this compound was based on its targeted mechanism of action within the PKC signaling pathway.

G Ischemia_Reperfusion Myocardial Ischemia/Reperfusion PKC_d_Activation Activation of Delta-Protein Kinase C (PKC-δ) Ischemia_Reperfusion->PKC_d_Activation Mitochondrial Mitochondrial Injury & Dysfunction PKC_d_Activation->Mitochondrial Cell_Death Activation of Cell Death Pathways (Necrosis & Apoptosis) Mitochondrial->Cell_Death Final_Outcomes Final Outcome: Myocardial Necrosis Increased Infarct Size Cell_Death->Final_Outcomes This compound This compound Intervention (Selective PKC-δ Inhibitor) This compound->PKC_d_Activation  Inhibits

  • Target: this compound is a selective inhibitor of the delta-protein kinase C (PKC-δ) isozyme [5] [6].
  • Rationale: During a heart attack, blocked blood flow (ischemia) followed by restoration (reperfusion) can activate PKC-δ. Preclinical studies suggested that activated PKC-δ plays a key damaging role by migrating to mitochondria and triggering cell death pathways (both necrosis and apoptosis), leading to increased infarct size [7] [6].
  • Drug Composition: this compound is a peptide agent that combines a cargo peptide derived from PKC-δ (which inhibits its translocation) with a cell-penetrating peptide (from HIV TAT protein) for intracellular delivery [6].
  • Expected Outcome: By inhibiting PKC-δ, this compound was expected to protect mitochondria, reduce cell death, and thereby limit infarct size, which was hypothesized to subsequently preserve left ventricular function (LVEF) [6].

Interpretation and Research Context

The failure of this compound in the PROTECTION AMI trial highlights the translational challenge in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, inhibiting PKC-δ at the time of reperfusion in a contemporary clinical setting did not translate to measurable benefits in reducing infarct size or improving LVEF [1] [3]. Consequently, further development of this compound for acute myocardial infarction was halted [3].

References

Delcasertib PROTECTION AMI trial validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Trial Overview and Key Results

The PROTECTION AMI trial was a phase 2b, multicenter, double-blind study designed to evaluate if delcasertib, a selective inhibitor of delta-protein kinase C (δ-PKC), could limit reperfusion injury [1].

The table below summarizes the trial design and primary outcomes:

Aspect Details
Patient Population 1,010 patients with acute anterior ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI within 6 hours of symptom onset [1].
Intervention Intravenous this compound at 50, 150, or 450 mg/h, initiated before PCI and continued for approximately 2.5 hours [1].
Control Placebo [1].
Primary Endpoint Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [1].
Primary Outcome No significant difference in infarct size between any this compound dose group and the placebo group [1].
Secondary Outcomes No differences in ECG ST-segment recovery, left ventricular ejection fraction at 3 months, or clinical endpoints (death, heart failure, serious arrhythmias) [1] [2].
Conclusion Selective inhibition of δ-PKC with this compound did not reduce myocardial injury in patients treated with contemporary primary PCI [1].

Experimental Protocol

For researchers, the key methodological details of the clinical trial are as follows:

  • Study Design: Randomized, placebo-controlled, double-blind trial across multiple international centers [1] [3].
  • Randomization & Blinding: Patients with anterior STEMI were randomized to one of three this compound doses or a placebo. A separate, smaller exploratory cohort of patients with inferior STEMI was also studied [1].
  • Intervention Administration: The study drug (this compound or placebo) was administered as a continuous intravenous infusion, started prior to the PCI procedure and continuing for about 2.5 hours [1] [2].
  • Primary Efficacy Measurement: Infarct size was quantified by the area under the curve (AUC) for creatine kinase-MB (CK-MB) serum concentrations, a standard biomarker for myocardial necrosis [1].
  • Secondary & Tertiary Measurements:
    • Biochemical: Peak CK-MB [2].
    • Electrophysiological: ECG ST-recovery AUC and time to stable ST recovery [1] [2].
    • Functional: Left ventricular ejection fraction (LVEF) measured by echocardiography or other modalities at 3-month follow-up [1].
    • Clinical: Adjudicated composite clinical endpoints of death, heart failure, or serious ventricular arrhythmias [1].

Biological Pathway and Experimental Workflow

The trial was based on the rationale that inhibiting δ-PKC during reperfusion could mitigate cellular damage. The diagram below illustrates this intended mechanism and the subsequent experimental workflow to test it.

cluster_pathway Intended Mechanism of Action cluster_workflow Experimental Workflow (PROTECTION AMI Trial) Ischemia_Reperfusion Ischemia/Reperfusion Event delta_PKC_Activation Activation of δ-PKC Ischemia_Reperfusion->delta_PKC_Activation Cellular_Injury Cellular Injury (Reperfusion Injury) delta_PKC_Activation->Cellular_Injury Reduced_Injury Reduced Myocardial Injury Cellular_Injury->Reduced_Injury Inhibition Aim This compound This compound This compound->delta_PKC_Activation Inhibits Patient_Selection Patient Selection (Anterior STEMI, within 6h) Randomization Randomization Patient_Selection->Randomization Drug_Infusion IV Infusion of This compound or Placebo Randomization->Drug_Infusion PCI Primary PCI (Standard of Care) Endpoint_Measurement Endpoint Measurement (CK-MB AUC, LVEF, ECG) PCI->Endpoint_Measurement Drug_Infusion->PCI Result Result: No Significant Difference Endpoint_Measurement->Result

Interpretation and Context

  • A Negative Pivotal Trial: The PROTECTION AMI trial is a definitive validation study that failed to confirm earlier positive signals from preclinical models and a pilot study (DELTA-MI) [1] [2]. The development partnership for this indication was subsequently terminated [2].
  • The Reperfusion Injury Challenge: this compound's failure places it among many agents that showed promise in reducing infarct size in animal models but were unsuccessful in large-scale clinical trials [2]. This highlights the significant challenge of translating cardioprotective strategies into effective clinical therapies for STEMI patients.
  • Possible Reasons for Failure: Experts have speculated on potential reasons, including whether the drug was administered too late in the ischemic process or if the intravenous route was less effective than the intracoronary route used in the earlier pilot study [2].

References

Delcasertib comparative efficacy other cardioprotective agents

Author: Smolecule Technical Support Team. Date: February 2026

Delcasertib at a Glance

The table below summarizes key information on this compound based on the available clinical data.

Aspect Details on this compound
Drug Class Peptidic, selective delta-protein kinase C (δ-PKC) inhibitor [1]
Mechanism of Action Inhibits δ-PKC translocation, preventing necrosis and apoptosis during reperfusion injury in preclinical models [1].
Intended Indication Adjunct therapy to reduce infarct size in patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [2] [3].

| Clinical Trial (PROTECTION AMI) | Phase: IIb Design: Multicentre, double-blind, randomized, placebo-controlled Patients: 1,010 with anterior STEMI Doses: 50, 150, or 450 mg/h intravenous infusion vs. placebo [2] [3] | | Efficacy Outcome | Primary Endpoint (Infarct size): No significant difference vs. placebo across all doses [2] [4] [3]. Secondary Endpoints (LVEF, ST-segment recovery, clinical events): No significant difference vs. placebo [2] [3]. | | Conclusion | Selective inhibition of δ-PKC with this compound did not reduce biomarkers of myocardial injury in patients treated with contemporary standard of care [2]. |

Detailed Experimental Protocol from Clinical Trial

For researchers designing similar studies, here is the detailed methodology from the key this compound trial [2] [3]:

  • Patient Population: Patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute anterior STEMI. A smaller, exploratory cohort of patients with inferior STEMI was also included.
  • Randomization & Dosing: Patients were randomized to receive either a placebo or one of three doses of this compound (50, 150, or 450 mg/h). The infusion was initiated intravenously before the PCI procedure and continued for approximately 2.5 hours.
  • Primary Endpoint: Infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction.
  • Secondary Endpoints: Included other measures of infarct size, electrocardiographic ST-segment recovery, left ventricular ejection fraction (LVEF) at 3 months, and adjudicated clinical endpoints (death, heart failure, serious ventricular arrhythmias).

Insights on Other Cardioprotective Mechanisms

While a direct "head-to-head" comparison is not available, the search results highlight other cardioprotective agents and approaches with differing mechanisms. This contrast may be useful for your research context.

  • Anesthetic-mediated Cardioprotection: Certain intravenous and volatile anesthetics have demonstrated cardioprotective properties in preclinical and some clinical studies, primarily in the context of cardiac surgery [5].
    • Propofol: Acts through activation of the PI3K/Akt/GSK3β survival pathway, regulation of iron homeostasis to reduce oxidative stress, and has intrinsic antioxidant properties [5].
    • Ketamine: Provides cardioprotection through NMDA receptor antagonism, modulation of cAMP signaling, and anti-inflammatory effects [5].
  • Traditional Cardioprotective Agents: Drugs like beta-blockers (BBs), angiotensin-converting enzyme inhibitors (ACEIs), and angiotensin receptor blockers (ARBs) are investigated for primary prevention of cardiotoxicity in cancer patients receiving chemotherapy like trastuzumab. However, a recent meta-analysis found that their routine prophylactic use did not significantly reduce cardiotoxicity occurrence compared to controls [6].

The following diagram illustrates the contrasting mechanisms of action between this compound and the anesthetic agents discussed.

Cardioprotective_Mechs cluster_this compound This compound Mechanism cluster_anesthetics Anesthetic Mechanisms IschemiaReperfusion Ischemia/Reperfusion Injury delc This compound (δ-PKC Inhibitor) IschemiaReperfusion->delc Propofol Propofol IschemiaReperfusion->Propofol Ketamine Ketamine IschemiaReperfusion->Ketamine PKCd Inhibits δ-PKC Translocation delc->PKCd Outcome1 No Significant Reduction in Infarct Size (Clinical) PKCd->Outcome1 Mech1 Activates PI3K/Akt/GSK3β Pathway Propofol->Mech1 Mech2 Modulates Iron Homeostasis & Reduces Oxidative Stress Propofol->Mech2 Outcome2 Reduced Myocardial Injury (Preclinical/Some Clinical) Mech1->Outcome2 Mech2->Outcome2 Mech3 NMDA Receptor Antagonism Ketamine->Mech3 Mech4 Modulates cAMP Signaling Ketamine->Mech4 Mech3->Outcome2 Mech4->Outcome2

Conclusion and Research Implications

The clinical data for this compound demonstrates that despite a strong mechanistic rationale and positive preclinical results, targeting δ-PKC inhibition as an adjunct to PCI in STEMI patients was not effective in a large, randomized controlled trial [2] [3]. This highlights the well-known challenge of translating cardioprotective strategies from the laboratory to the clinical setting.

Further research into cardioprotection may need to focus on:

  • Patient Selection: Identifying sub-populations that might benefit from specific mechanisms.
  • Combination Therapies: Targeting multiple pathways involved in ischemia-reperfusion injury.
  • Alternative Mechanisms: Exploring other well-evidenced pathways, such as those engaged by anesthetic preconditioning [5].

References

Delcasertib ST-segment recovery validation endpoints

Author: Smolecule Technical Support Team. Date: February 2026

ST-Segment Recovery Endpoints for Delcasertib

The following table summarizes the key ST-segment recovery endpoints from the PROTECTION AMI trial, which were secondary measures of the drug's efficacy [1] [2]:

Endpoint Description Measurement Method Results by Treatment Group (Median) Conclusion

| ST-Segment Recovery AUC [3] | Area Under the Curve of ST-segment recovery over 24 hours of continuous ECG monitoring. | Placebo: 8,377 µV•min this compound 50 mg/h: 7,707 µV•min this compound 150 mg/h: 7,779 µV•min this compound 450 mg/h: 8,188 µV•min | No significant differences between any this compound dose and placebo. | | Time to Stable ST-Segment Recovery [1] [4] | Time required for the ST segments to stabilize after reperfusion. | No significant differences between any this compound dose group and the placebo group were observed. | The drug did not accelerate the rate of ST-segment recovery. |

Experimental Protocol for ST-Segment Recovery

The PROTECTION AMI trial was a multicenter, double-blind, randomized, placebo-controlled trial designed to rigorously evaluate the efficacy of this compound [1] [2].

  • Patient Population: The primary analysis cohort consisted of 1,010 patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute anterior ST-segment elevation myocardial infarction (STEMI) [1] [4].
  • Intervention: Patients were randomized to receive either a placebo or one of three doses of this compound (50, 150, or 450 mg/h) via intravenous infusion. The infusion was initiated just before the PCI procedure and continued for approximately 2.5 hours [2].
  • ECG Analysis Method: Electrocardiographic (ECG) assessments, including ST-segment recovery, were analyzed in a blinded core laboratory to ensure objectivity and consistency [2]. Continuous ECG monitoring was used to calculate the area under the curve for ST-segment recovery over 24 hours [3].

Mechanism of Action and Trial Context

The experimental use of this compound was based on a specific biological mechanism, though the clinical outcomes did not show benefit.

  • Intended Mechanism: this compound is a selective inhibitor of the delta-isoform of protein kinase C (δ-PKC). Activation of δ-PKC during ischemia/reperfusion is implicated in mitochondrial dysfunction and cell death [5] [6]. The therapeutic hypothesis was that inhibiting δ-PKC would reduce this reperfusion injury, leading to smaller infarct size and faster myocardial recovery, as reflected by ST-segment normalization [1] [2].
  • Trial Outcome Context: The PROTECTION AMI trial found that this compound did not reduce infarct size (the primary endpoint) or improve other clinical outcomes [1] [3]. The failure of the ST-segment recovery endpoints to show any benefit is consistent with this overall negative result. Consequently, development of this compound for acute STEMI was discontinued [3].

The diagram below illustrates the intended signaling pathway targeted by this compound and the corresponding experimental workflow in the PROTECTION AMI trial.

G IschemiaReperfusion Myocardial Ischemia/Reperfusion PKCdActivation Activation of δ-PKC IschemiaReperfusion->PKCdActivation MitochondrialInjury Mitochondrial Injury & Apoptosis PKCdActivation->MitochondrialInjury ReperfusionInjury Myocardial Reperfusion Injury MitochondrialInjury->ReperfusionInjury This compound This compound Intervention PKCdInhibition Inhibition of δ-PKC This compound->PKCdInhibition IntendedProtection Intended Cardioprotection PKCdInhibition->IntendedProtection Hypothesized ExperimentalValidation Experimental Validation in PROTECTION AMI IntendedProtection->ExperimentalValidation Leads to STSegmentRecovery ST-Segment Recovery (Endpoint) ExperimentalValidation->STSegmentRecovery InfarctSize Infarct Size (Primary Endpoint) ExperimentalValidation->InfarctSize ClinicalOutcomes Clinical Outcomes (e.g., LVEF) ExperimentalValidation->ClinicalOutcomes Result Result: No Significant Effect STSegmentRecovery->Result InfarctSize->Result ClinicalOutcomes->Result

References

Delcasertib heart failure mortality rates comparison

Author: Smolecule Technical Support Team. Date: February 2026

Delcasertib Profile and Clinical Trial Data

The table below summarizes key information about this compound and the results from its pivotal clinical trial.

Aspect Details
Generic Name This compound (also known as KAI-9803, BMS-875944) [1] [2]
Investigated Condition Acute anterior ST-segment elevation myocardial infarction (STEMI) [3] [4] [5]
Mechanism of Action Selective inhibitor of delta-protein kinase C (δ-PKC). It is a peptide that inhibits the translocation of the PKCδ isozyme, intended to prevent cell death during reperfusion injury [1] [2].
Latest Development Stage Development appears to have been discontinued following Phase 2b trial [1] [2].
Key Trial Name PROTECTION AMI Randomized Controlled Trial [3] [5]
Trial Design Multicentre, double-blind trial in patients undergoing primary percutaneous coronary intervention (PCI). Patients were randomized to placebo or one of three doses of this compound [3].
Primary Efficacy Endpoint Infarct size measured by creatine kinase MB fraction area under the curve (AUC) [3].
Result on Primary Endpoint No significant difference in infarct size between any this compound dose group and the placebo group [3] [5].
Result on Secondary Endpoints No significant differences in other infarct size measures, ST-segment recovery, or left ventricular ejection fraction at 3 months [3].
Result on Clinical Endpoints No differences in the rates of death, heart failure, or serious ventricular arrhythmias were observed [3].

Experimental Protocol from Key Trial

The PROTECTION AMI trial provides a robust example of how this compound was evaluated [3] [4] [5]:

  • Patient Population: The primary analysis cohort consisted of 1,010 patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute anterior STEMI.
  • Intervention: Patients were randomized to receive either a placebo or one of three doses of this compound (50, 150, or 450 mg/h) via intravenous infusion. The infusion was initiated before the PCI procedure and continued for approximately 2.5 hours.
  • Methodology: The study was a multicentre, double-blind trial. The primary efficacy endpoint was infarct size, quantified by the area under the curve for creatine kinase MB fraction. Secondary endpoints included other biomarkers of myocardial injury, electrocardiographic ST-segment recovery, and left ventricular ejection fraction measured at 3 months. Clinical endpoints like death and heart failure were also adjudicated.

This compound's Mechanism of Action

The following diagram illustrates the intended mechanism of action of this compound in the context of ischemia-reperfusion injury, based on preclinical studies [1].

G Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion δ-PKC Activation δ-PKC Activation Reperfusion->δ-PKC Activation Mitochondrial\nDysfunction Mitochondrial Dysfunction Necrosis & Apoptosis Necrosis & Apoptosis Mitochondrial\nDysfunction->Necrosis & Apoptosis δ-PKC Activation->Mitochondrial\nDysfunction This compound\n(δ-PKC Inhibitor) This compound (δ-PKC Inhibitor) This compound\n(δ-PKC Inhibitor)->δ-PKC Activation Inhibits

Why Heart Failure Mortality Data is Unavailable

The search results clearly indicate two main reasons:

  • Wrong Patient Population: this compound was developed and tested specifically for patients experiencing an acute myocardial infarction (heart attack). While heart failure can be a consequence of a heart attack, the drug was not trialed in patients with established, chronic heart failure [3] [2].
  • Lack of Efficacy in its Intended Use: The PROTECTION AMI trial concluded that this compound did not reduce biomarkers of myocardial injury in heart attack patients. Since the drug failed to show a benefit for its primary target, its development was halted, and no further studies in other conditions like heart failure were conducted [3] [1].

References

Delcasertib: Preclinical vs. Clinical Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from both phases of development.

Aspect Preclinical Results Clinical Results (PROTECTION AMI Trial)
Infarct Size Significant reduction (up to 70%) in animal models [1] [2]. No significant difference vs. placebo across all doses [3] [1] [4].
Heart Function Improved heart function in animal studies [5]. No difference in left ventricular ejection fraction at 3 months [3] [4].
ECG Recovery Not explicitly detailed in results. No improvement in ST-segment recovery [3] [4].
Clinical Outcomes Not applicable. No differences in death, heart failure, or serious arrhythmias [3] [4].
Key Metric (CK-MB AUC) Data not available from provided results. Median ~5000 ng·h/mL for all groups (no statistical difference) [3].

Detailed Preclinical and Clinical Experimental Data

To understand the context of the results, here is a breakdown of the experimental methodologies used.

Preclinical Studies
  • Objective: To determine if inhibiting the delta-protein kinase C (δ-PKC) enzyme with delcasertib could reduce cell death caused by restoring blood flow (reperfusion injury) to the heart [5].
  • Model: Experiments were conducted in animal models of acute myocardial infarction [1] [2].
  • Intervention: this compound was administered. Its mechanism involves a peptide that inhibits δ-PKC translocation, conjugated to a cell-penetrating segment for delivery [5].
  • Key Findings: Treatment demonstrated significant reduction in infarct size (area of tissue death) and improved heart function, establishing the proof-of-concept for δ-PKC inhibition as a cardioprotective strategy [5] [1] [2].
Clinical Trial: PROTECTION AMI (Phase IIb)
  • Objective: To assess the efficacy and safety of this compound as an adjunct to primary percutaneous coronary intervention (PCI) in patients with acute ST-segment elevation myocardial infarction (STEMI) [3] [1].
  • Design: A multicenter, randomized, double-blind, placebo-controlled trial [3].
  • Participants: 1,176 patients undergoing primary PCI within 6 hours of symptom onset. The primary analysis focused on 911 patients with anterior STEMI [3] [1].
  • Intervention: Patients received an intravenous infusion of either a placebo or one of three doses of this compound (50, 150, or 450 mg/h) initiated before PCI and continued for approximately 2.5 hours [3].
  • Primary Endpoint: Infarct size measured by the area under the curve (AUC) of creatine kinase MB fraction [3].
  • Key Findings: The trial failed to meet its primary endpoint, showing no significant reduction in infarct size or improvement in clinical outcomes with this compound compared to placebo [3] [1] [4].

Visualizing the Mechanism and Clinical Workflow

The following diagrams illustrate the proposed drug mechanism and the structure of the key clinical trial.

G MyocardialReperfusion Myocardial Reperfusion PKCdActivation δ-PKC Activation MyocardialReperfusion->PKCdActivation MitochondrialInjury Mitochondrial Injury PKCdActivation->MitochondrialInjury CellDeath Cardiomyocyte Death (Necrosis/Apoptosis) MitochondrialInjury->CellDeath This compound This compound Intervention This compound->PKCdActivation Inhibits

Diagram 1: Proposed Mechanism of Action for this compound. Preclinical studies suggested that this compound, a selective δ-PKC inhibitor, would protect heart cells by blocking a key step in reperfusion injury [5] [2].

G PatientPresentation Anterior STEMI Patient (Within 6h of symptoms) Randomization Randomization PatientPresentation->Randomization PlaceboGroup Placebo IV Infusion Randomization->PlaceboGroup DelcasertibGroup This compound IV Infusion (50, 150, or 450 mg/h) Randomization->DelcasertibGroup PCI Primary PCI PlaceboGroup->PCI DelcasertibGroup->PCI ContinuedInfusion Continued Infusion (~2.5h total) PCI->ContinuedInfusion Endpoints Primary Endpoint: Infarct Size (CK-MB AUC) Secondary: ECG Recovery, LVEF ContinuedInfusion->Endpoints

Diagram 2: PROTECTION AMI Clinical Trial Workflow. The Phase IIb trial tested this compound administered intravenously starting just before the artery-opening procedure (PCI) and continuing afterward. It failed to show a benefit on the primary endpoint of infarct size [3] [1] [4].

Analysis of the Discrepancy and Contributing Factors

The transition from successful animal studies to a failed clinical trial is a common challenge in drug development. Several factors may explain the this compound discrepancy:

  • Timing of Therapy: In animal models, the exact onset of ischemia is known, and treatment can be precisely timed. In humans, the duration of ischemia before hospital arrival is uncertain and variable, potentially creating a missed therapeutic window [2] [6].
  • Biological Complexity in Humans: Human heart disease involves comorbidities (like diabetes, hypertension) and concomitant medications that are absent in animal models. These factors can profoundly influence the response to therapy and the underlying disease pathology [7] [6].
  • Therapeutic Target Validation: The very existence and clinical significance of preventable reperfusion injury in humans remains a topic of debate. Some experts suggest that it may not be a major modifiable factor in patients or that the mechanisms in humans differ from those in animal models [2] [4].
  • Dosage and Delivery: While the intravenous doses used were high and believed to achieve effective tissue levels, it is possible that the optimal dosing strategy for humans was not identified [2].

Conclusions for Drug Development

The case of this compound underscores a recurring theme in translational medicine, particularly in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, selective inhibition of δ-PKC with this compound did not reduce myocardial injury in patients treated with primary PCI according to contemporary standards of care [3]. Following the negative results of the PROTECTION AMI trial, clinical development of this compound for heart attack was discontinued [2].

This outcome highlights the critical need for more human-relevant disease models and a deeper understanding of human pathobiology to bridge the gap between promising laboratory findings and effective patient therapies [7] [6] [8].

References

×

XLogP3

-19.7

Hydrogen Bond Acceptor Count

46

Hydrogen Bond Donor Count

53

Exact Mass

2879.4701058 Da

Monoisotopic Mass

2878.4667509 Da

Boiling Point

N/A

Heavy Atom Count

201

Application

Delcasertib is investigated for use/treatment in myocardial infarction.

Melting Point

N/A

Storage

-20℃

Sequence

H-Cys(1)-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH.H-Cys(1)-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH

Drug Indication

Investigated for use/treatment in myocardial infarction.

Wikipedia

Delcasertib

Dates

Last modified: 02-18-2024

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